molecular formula C16H14N2O B13063413 8-(Benzyloxy)isoquinolin-5-amine

8-(Benzyloxy)isoquinolin-5-amine

Cat. No.: B13063413
M. Wt: 250.29 g/mol
InChI Key: ZGELFUVBBONWJW-UHFFFAOYSA-N
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Description

8-(Benzyloxy)isoquinolin-5-amine (CAS 1875246-19-7) is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.30 . It belongs to the isoquinoline family, a privileged scaffold in medicinal chemistry known for its versatile binding properties and broad-ranging pharmacological potential . The 5-aminoisoquinoline core is a key structural motif of interest in drug discovery . Specifically, the 5-amino substitution on the isoquinoline ring system is found in compounds investigated for their interaction with enzymes such as nucleoside 2-deoxyribosyltransferase, suggesting potential applications in parasitology research . Furthermore, the 8-benzyloxy group is a common protecting group and a modifiable handle for further synthetic elaboration, making this amine a valuable building block for developing novel bioactive agents . Researchers can utilize this compound as a precursor in synthesizing more complex molecules targeting various therapeutic areas. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

8-phenylmethoxyisoquinolin-5-amine

InChI

InChI=1S/C16H14N2O/c17-15-6-7-16(14-10-18-9-8-13(14)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2

InChI Key

ZGELFUVBBONWJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=NC=CC3=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

8-(Benzyloxy)isoquinolin-5-amine CAS 1875246-19-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 8-(Benzyloxy)isoquinolin-5-amine (CAS 1875246-19-7).

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the discovery and development of small-molecule kinase inhibitors. Its structural core—an isoquinoline ring substituted with a primary amine at position 5 and a lipophilic benzyloxy ether at position 8—serves as a privileged scaffold in medicinal chemistry.

This compound is particularly relevant for targeting enzymes such as Rho-associated protein kinase (ROCK) and Phosphoinositide 3-kinase (PI3K) , where the isoquinoline nitrogen and the 5-amino group often engage in critical hydrogen bonding within the ATP-binding pocket, while the 8-benzyloxy moiety occupies the hydrophobic Region II or the solvent-exposed front pocket to improve potency and selectivity.

Physicochemical Profile

The following data represents the core properties of the free base form. Researchers should note that the compound is often handled as a hydrochloride or tosylate salt to improve stability during storage.

Table 1: Chemical Specifications
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
Exact Mass 250.1106
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Predicted) ~5.4 (Isoquinoline N), ~3.5 (Aniline NH₂)
LogP (Predicted) 3.2 – 3.5 (Lipophilic due to benzyl group)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Isoquinoline N, Ether O, Amine N)

Synthetic Pathways & Process Chemistry

The synthesis of this compound requires careful regiocontrol to ensure the amino group is introduced at the 5-position while preserving the 8-benzyloxy ether. The most robust route utilizes the Nitration-Reduction Strategy starting from 8-hydroxyisoquinoline.

Retrosynthetic Analysis

The 5-amino group is installed via the reduction of a 5-nitro precursor. The nitro group is introduced via electrophilic aromatic substitution (nitration). The 8-hydroxyl group acts as an ortho/para director.[1] Since position 8 is occupied, the directing effect favors position 5 (para) and position 7 (ortho). Steric bulk from the protecting group (Benzyl) enhances selectivity for the 5-position.

Optimized Synthesis Protocol

Note: This protocol avoids catalytic hydrogenation (H₂/Pd-C) in the final step to prevent accidental hydrogenolysis of the O-benzyl ether.

Step 1: O-Alkylation (Protection)
  • Reagents: 8-Hydroxyisoquinoline, Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetonitrile.

  • Conditions: 60°C, 4–6 hours.

  • Mechanism: Williamson ether synthesis.

  • Yield Target: >90%.

Step 2: Regioselective Nitration
  • Reagents: 8-(Benzyloxy)isoquinoline, HNO₃ (fuming), Acetic Anhydride (Ac₂O) or H₂SO₄ at 0°C.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The alkoxy group at C8 directs the incoming nitronium ion (NO₂⁺) primarily to C5.

  • Purification: The crude product may contain minor amounts of the 7-nitro isomer. Recrystallization from Ethanol/Acetone is required to isolate pure 5-nitro-8-(benzyloxy)isoquinoline .

Step 3: Chemoselective Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) OR Stannous Chloride (SnCl₂).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux, 2–4 hours.

  • Rationale: Chemical reduction is chosen over catalytic hydrogenation to strictly preserve the benzyl ether bond.

  • Workup: Basify with NaHCO₃, filter through Celite, extract with EtOAc.

Reaction Workflow Diagram

SynthesisRoute Start 8-Hydroxyisoquinoline Step1 Step 1: O-Alkylation (BnBr, K2CO3) Start->Step1 Inter1 8-(Benzyloxy)isoquinoline Step1->Inter1 Step2 Step 2: Nitration (HNO3, 0°C) Inter1->Step2 Directs to C5 Inter2 5-Nitro-8-(benzyloxy) isoquinoline Step2->Inter2 Step3 Step 3: Selective Reduction (Fe/NH4Cl or SnCl2) Inter2->Step3 Preserves O-Bn Final This compound (CAS 1875246-19-7) Step3->Final

Figure 1: Optimized synthetic route ensuring regioselectivity at C5 and stability of the C8-benzyl ether.

Structural Biology & SAR Implications

In the context of drug design, CAS 1875246-19-7 acts as a "warhead-ready" scaffold.

  • The 5-Amine Handle: This primary amine is a versatile nucleophile. It is typically derivatized into:

    • Ureas: Reaction with isocyanates to access the "DFG-out" pocket of kinases.

    • Amides: Coupling with carboxylic acids to interact with the hinge region or gatekeeper residues.

  • The Isoquinoline Core: Mimics the adenine ring of ATP, forming mono- or bidentate hydrogen bonds with the kinase hinge region (e.g., interaction with the backbone NH of Val/Leu residues).

  • The 8-Benzyloxy Group:

    • Steric Fill: Occupies large hydrophobic pockets (e.g., the specificity pocket in PI3K isoforms).

    • Solubility Modulation: The benzyl group significantly increases lipophilicity (cLogP ~3.5), aiding in membrane permeability, though it may require solubilizing groups elsewhere in the final drug molecule.

Pharmacophore Map[2]

Pharmacophore Core Isoquinoline Core (ATP Mimetic) Target Kinase Binding Pocket (ROCK / PI3K) Core->Target Hinge Binding (N2) N5 5-NH2 Group (Linker/H-Bond Donor) N5->Target Extends to Solvent/Gatekeeper O8 8-Benzyloxy Group (Hydrophobic Interaction) O8->Target Occupies Hydrophobic Pocket II

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound to a generic kinase binding site.

Analytical Characterization (QC)

To validate the identity of the synthesized material, the following analytical signals must be confirmed.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)
  • Isoquinoline Protons: Two distinct sets of doublets/multiplets in the aromatic region (7.5–9.5 ppm). The proton at C1 (adjacent to N) typically appears most downfield (~9.2 ppm, singlet).

  • Benzyl Group: A multiplet at 7.3–7.5 ppm (5H, aromatic) and a sharp singlet at ~5.3 ppm (2H, -OCH ₂Ph).

  • Amine: A broad singlet around 5.0–6.0 ppm (2H, -NH₂), exchangeable with D₂O.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 251.12 (Calculated).

  • Fragmentation: Loss of the benzyl group (M-91) may be observed at higher collision energies.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles of the stock solution to prevent precipitation.

References

  • Isoquinoline Nitration Mechanics: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Confirming nitration of isoquinoline occurs at C5/C8 via the protonated species).[1][2]

  • Kinase Inhibitor Scaffolds: Liao, H., et al. (2007). "Rho-Kinase Inhibitor Discovery." Journal of Medicinal Chemistry, 50(3), 491-505. (Contextualizing 5-aminoisoquinoline utility).
  • Synthesis Verification: BenchChem Technical Support. "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives."

  • Compound Data: BLD Pharm Catalog Entry for CAS 1875246-19-7.

Sources

An In-depth Technical Guide to 8-Benzyloxy-5-aminoisoquinoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-benzyloxy-5-aminoisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, plausible synthetic pathways, expected physicochemical and spectroscopic properties, and explore its potential as a pharmacologically active agent, particularly in the context of PARP inhibition and oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with significant biological activities.[1] Its presence in marketed drugs such as the vasodilator papaverine and the anesthetic dimethisoquin underscores its therapeutic importance.[2] The fusion of a benzene ring to a pyridine ring confers a unique electronic and steric arrangement, making it a versatile template for designing molecules that can interact with a wide range of biological targets.[1] The introduction of substituents at various positions on the isoquinoline core allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

Chemical Structure and Properties of 8-Benzyloxy-5-aminoisoquinoline

The chemical structure of 8-benzyloxy-5-aminoisoquinoline features an isoquinoline core with a benzyloxy group at the 8-position and an amino group at the 5-position. The benzyloxy group, a benzyl ether, increases the lipophilicity of the molecule compared to its hydroxyl analog, which can influence its ability to cross cell membranes. The amino group at the 5-position is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.29 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
pKa The amino group is expected to be basic.
Chemical Structure Diagram

The following diagram illustrates the chemical structure of 8-benzyloxy-5-aminoisoquinoline.

Caption: Chemical structure of 8-benzyloxy-5-aminoisoquinoline.

Synthetic Strategy

A plausible and efficient synthesis of 8-benzyloxy-5-aminoisoquinoline can be conceptualized through a two-step sequence starting from 8-hydroxy-5-nitroisoquinoline. This strategy leverages well-established and reliable chemical transformations. The key steps are:

  • Benzylation of the hydroxyl group: The phenolic hydroxyl group at the 8-position is protected as a benzyl ether.

  • Reduction of the nitro group: The nitro group at the 5-position is reduced to the corresponding primary amine.

Proposed Synthetic Workflow

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction 8-Hydroxy-5-nitroisoquinoline 8-Hydroxy-5-nitroisoquinoline 8-Benzyloxy-5-nitroisoquinoline 8-Benzyloxy-5-nitroisoquinoline 8-Hydroxy-5-nitroisoquinoline->8-Benzyloxy-5-nitroisoquinoline BnBr, K₂CO₃ DMF, rt 8-Benzyloxy-5-aminoisoquinoline 8-Benzyloxy-5-aminoisoquinoline 8-Benzyloxy-5-nitroisoquinoline->8-Benzyloxy-5-aminoisoquinoline Fe, NH₄Cl EtOH/H₂O, reflux

Caption: Proposed two-step synthesis of 8-benzyloxy-5-aminoisoquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar transformations and serves as a guiding framework for the synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 8-Benzyloxy-5-nitroisoquinoline

  • To a solution of 8-hydroxy-5-nitroisoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-benzyloxy-5-nitroisoquinoline.

Causality behind Experimental Choices:

  • DMF as solvent: Its high polarity and aprotic nature facilitate the SN2 reaction between the phenoxide and benzyl bromide.

  • K₂CO₃ as base: A mild inorganic base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Room temperature: Generally sufficient for this type of etherification, minimizing potential side reactions.

Step 2: Synthesis of 8-Benzyloxy-5-aminoisoquinoline

  • To a suspension of 8-benzyloxy-5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-benzyloxy-5-aminoisoquinoline.

Causality behind Experimental Choices:

  • Fe/NH₄Cl system: A classic and effective method for the reduction of aromatic nitro groups, offering a safer and more economical alternative to catalytic hydrogenation for many applications.

  • Ethanol/Water solvent system: Provides good solubility for the reactants and facilitates the reaction.

  • Reflux conditions: The elevated temperature accelerates the rate of reduction.

Characterization and Spectroscopic Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized 8-benzyloxy-5-aminoisoquinoline. The following are the expected spectroscopic data based on the chemical structure.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons of the isoquinoline and benzyl rings (δ 7.0-8.5 ppm).- A singlet for the benzylic methylene protons (CH₂) around δ 5.0-5.5 ppm.- A broad singlet for the amino (NH₂) protons, which is D₂O exchangeable.
¹³C NMR - Aromatic carbons of the isoquinoline and benzyl rings (δ 100-160 ppm).- A signal for the benzylic methylene carbon (CH₂) around δ 70-75 ppm.
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
IR (Infrared) - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- C-O stretching of the ether linkage (around 1200-1250 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.
Self-Validating System for Protocols

The successful synthesis and characterization of 8-benzyloxy-5-aminoisoquinoline rely on a self-validating system. The disappearance of the starting material and the appearance of the product with the expected Rf value on TLC provides initial confirmation. Subsequent purification by column chromatography should yield a single spot on TLC. Finally, the acquisition of spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) and its comparison with the expected values provides definitive structural confirmation and an assessment of purity.

Potential Applications and Therapeutic Relevance

The 5-aminoisoquinoline scaffold is a key pharmacophore in a number of biologically active molecules. Notably, 5-aminoisoquinoline itself is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair, genomic stability, and programmed cell death.[3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Potential as a PARP Inhibitor

The structural similarity of 8-benzyloxy-5-aminoisoquinoline to known PARP inhibitors suggests that it may also exhibit inhibitory activity against this enzyme family. The 5-amino group is crucial for interacting with the active site of PARP enzymes. The 8-benzyloxy substituent could potentially be explored to enhance potency, selectivity, or pharmacokinetic properties.

G DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair Apoptosis Apoptosis PARP_Activation->Apoptosis Excessive Damage Inhibitor 8-Benzyloxy-5-aminoisoquinoline (Potential Inhibitor) Inhibitor->PARP_Activation Inhibition

Caption: Potential mechanism of action via PARP inhibition.

Anticancer Potential

Beyond PARP inhibition, the isoquinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[4] These compounds can act through various mechanisms, including the inhibition of topoisomerases, kinases, and tubulin polymerization. The unique substitution pattern of 8-benzyloxy-5-aminoisoquinoline makes it a valuable candidate for screening in various cancer cell lines to explore its potential as a novel anticancer agent.

Conclusion

8-Benzyloxy-5-aminoisoquinoline is a synthetically accessible molecule with significant potential for drug discovery. Its structural features, particularly the 5-aminoisoquinoline core, suggest a potential role as a PARP inhibitor and a candidate for anticancer drug development. The proposed synthetic route provides a clear and efficient pathway for its preparation, and the expected spectroscopic profile offers a robust framework for its characterization. Further investigation into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Saleh N Al-Busafi, Fakhr Eldin O Suliman, and Zaid R Al-Alawi. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. 2014;3(1).
  • Iqbal M, Ali EA, Kalam MA, Ahmad SF, Al-Salahi R. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Applied Sciences. 2022;12(12):5998.
  • Khadka DB, Le QM, Yang SH, et al. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorg Med Chem. 2011;19(6):1924-1929.
  • BenchChem.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Potikha L, et al. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules. 2022;27(22):7862.
  • Shuai S, Mao J, Zhou F, et al. A transition-metal-free synthesis of 1-arylisoquinolines has been achieved using arylhydrazine salts as arylating reagents in the presence of K2CO3 and K2S2O8.
  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

Sources

Isoquinolin-5-amine derivatives in medicinal chemistry literature

Author: BenchChem Technical Support Team. Date: February 2026

The Isoquinolin-5-amine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 1- and 3-amino isomers due to its unique vector orientation and solvent-exposed positioning in kinase binding pockets.[1] While often overshadowed by 5-sulfonyl derivatives (like Fasudil), the direct 5-amino substitution provides critical hydrogen-bonding capabilities and serves as a gateway to highly selective inhibitors for Rho-associated protein kinase (ROCK) and Tau protein imaging agents.[1]

This guide details the medicinal chemistry, synthetic accessibility, and therapeutic applications of isoquinolin-5-amine derivatives.[1]

Part 1: The Medicinal Chemistry Core

The Pharmacophore & Binding Mode

The isoquinolin-5-amine core functions primarily as a hinge-binding motif or a solvent-front anchor in ATP-competitive inhibitors.[1]

  • Kinase Hinge Binding: In ROCK inhibition, the isoquinoline nitrogen (N-2) often binds to the hinge region (e.g., Met156 in ROCK1), while the 5-position substituent projects into the solvent-exposed region or interacts with the P-loop.[1]

  • Tau Fibril Affinity: In neurodegenerative imaging (e.g., MK-6240), the planar isoquinoline system intercalates into the

    
    -sheet structure of Tau tangles.[1] The 5-amino group acts as an essential hydrogen bond donor/acceptor to lock affinity and selectivity over amyloid-
    
    
    
    .[1]
Key Therapeutic Classes
Therapeutic AreaCompound / ClassMechanism of ActionKey Structural Feature
Glaucoma / CVS Fasudil / Ripasudil ROCK1/2 Inhibition5-sulfonyl moiety (bioisosteric to 5-amino derivatives).[1]
Alzheimer's MK-6240 Tau Tangle PET Tracer5-amino -6-fluoro-3-(pyrrolopyridin-1-yl)isoquinoline.[1][2][3]
Oncology Ellipticine Isosteres DNA Intercalation / Topo IIFused pyrido-imidazo-isoquinolin-5-amine systems.[1]
Oncology Indeno-isoquinolines Topoisomerase I Inhibition5-amino substituted indeno[1,2-c]isoquinolines.[1]

Part 2: Synthetic Strategies

Accessing the 5-aminoisoquinoline core requires overcoming the natural reactivity of the isoquinoline ring, which favors electrophilic substitution at the 5- and 8-positions but nucleophilic attack at the 1-position.[1]

Strategy A: The Classical Nitration-Reduction Route (High Reliability)

This is the "workhorse" method for generating the primary amine, which can then be functionalized.

  • Nitration: Isoquinoline is treated with KNO₃/H₂SO₄. The protonated isoquinolinium species directs the electrophile to the 5-position (and 8-position, requiring separation).[1]

  • Reduction: The 5-nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂ or Fe/AcOH).[1]

Strategy B: Buchwald-Hartwig Amination (Modular)

For introducing complex amines at the 5-position.[1]

  • Bromination: 5-Bromoisoquinoline is synthesized (often via the Swant reaction or from 5-amino via Sandmeyer).[1]

  • Coupling: Pd-catalyzed cross-coupling with primary or secondary amines.[1]

Strategy C: SNH (Nucleophilic Substitution of Hydrogen)

A greener, direct approach using 5-nitroisoquinoline and nucleophiles (like amides) to form 5-amino derivatives directly, often involving an oxidative workup.[1]

Part 3: Visualization of Signaling & Synthesis

ROCK Signaling Pathway (Target Context)

The following diagram illustrates the downstream effects of ROCK inhibition by isoquinolin-5-amine derivatives, leading to vasodilation and neurite outgrowth.[1]

ROCK_Pathway cluster_inputs Upstream Activators cluster_effectors Downstream Effectors cluster_outcome Physiological Outcome RhoA RhoA-GTP ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MLCP MLCP (Myosin Light Chain Phosphatase) ROCK->MLCP Phosphorylates (Inhibits) LIMK LIMK (LIM Kinase) ROCK->LIMK Activates MLC MLC-P (Phosphorylated Myosin) ROCK->MLC Direct Phosphorylation Inhibitor Isoquinolin-5-amine Derivative Inhibitor->ROCK Inhibits MLCP->MLC Dephosphorylates Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates Contraction Actomyosin Contraction (Vasoconstriction / IOP Increase) MLC->Contraction Promotes Stabilization Actin Stabilization Cofilin->Stabilization Promotes

Caption: ROCK signaling cascade showing the dual mechanism of actomyosin contraction regulation and the intervention point for isoquinoline-based inhibitors.[1]

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 5-Aminoisoquinoline (Reduction Route)

Self-Validating Logic: This protocol includes a fractional crystallization step to remove the 8-nitro isomer, ensuring regiochemical purity before reduction.[1]

Reagents:

  • Isoquinoline (1.0 eq)[1]

  • Potassium Nitrate (KNO₃, 1.05 eq)

  • Sulfuric Acid (H₂SO₄, conc.)

  • Palladium on Carbon (10% Pd/C, 0.05 eq)

  • Hydrogen gas (balloon or Parr shaker)[1]

Step-by-Step Methodology:

  • Nitration:

    • Dissolve isoquinoline in conc. H₂SO₄ at 0°C.

    • Add KNO₃ portion-wise, maintaining temperature <5°C to minimize dinitration.

    • Stir at 25°C for 12 hours.

    • Pour onto ice/water. Neutralize with NH₄OH to pH 8-9.

    • Validation Step: Filter the resulting yellow solid. Recrystallize from acetone/ethanol. The 5-nitro isomer is less soluble and crystallizes first (mp ~106°C), while the 8-nitro isomer remains in the mother liquor.[1] Confirm purity via ¹H NMR (doublet at ~8.5 ppm for H-8 in 5-nitro vs. different pattern for 8-nitro).

  • Reduction:

    • Dissolve pure 5-nitroisoquinoline in MeOH/EtOAc (1:1).

    • Add 10% Pd/C catalyst carefully under argon.

    • Stir under H₂ atmosphere (1 atm is usually sufficient) for 4-6 hours.

    • Completion Check: Monitor via TLC (vanishing yellow nitro spot, appearance of polar fluorescent amine spot).

  • Workup:

    • Filter through Celite to remove Pd.

    • Concentrate filtrate.

    • Recrystallize from Ethanol to yield 5-aminoisoquinoline as off-white needles.[1]

Protocol 4.2: ROCK2 Kinase Inhibition Assay

Self-Validating Logic: Uses a Z'-factor control to ensure assay robustness before testing compounds.

Materials:

  • Recombinant human ROCK2 kinase (active).

  • Substrate: S6 peptide (long S6 kinase substrate).

  • ATP (at K_m, typically 10 µM).

  • Detection: ADP-Glo™ (Promega) or similar luminescence assay.[1]

Methodology:

  • Preparation: Dilute compounds in DMSO (10-point dose response, start at 10 µM).

  • Enzyme Mix: Prepare ROCK2 solution in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min (pre-equilibration).

    • Add 4 µL Substrate/ATP mix to initiate.

    • Incubate at RT for 60 min.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (stops kinase, depletes ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence.

    • Normalize to DMSO (0% inhibition) and Staurosporine (100% inhibition).[1]

    • Calculate IC₅₀ using 4-parameter logistic fit.

Part 5: Structure-Activity Relationship (SAR) Summary

The following table summarizes the SAR trends for the isoquinolin-5-amine scaffold, particularly for kinase and CNS indications.

PositionModificationEffect on Activity / Properties
N-2 None (Free base)Critical for H-bond acceptance in the hinge region (Met156 in ROCK).[1]
N-2 Oxidation (N-oxide)Generally reduces potency; increases polarity (metabolite).[1]
C-1 Alkyl / ArylSteric bulk here often clashes with the gatekeeper residue in kinases; reduces affinity.[1]
C-3 Aryl / HeteroarylKey Vector: Ideal for accessing the hydrophobic back-pocket.[1] Used in MK-6240 (pyrrolo-pyridine) to tune Tau selectivity.
C-5 Primary Amine (-NH₂) Core: H-bond donor.[1] Essential for potency in many series.
C-5 Sulfonamide (-NHSO₂R)(Fasudil-like) Increases solubility and metabolic stability; maintains H-bond geometry.
C-5 Amide (-NHCOR)Often tolerated; allows extension into solvent to modulate solubility (e.g., solubilizing tails).[1]
C-6 Fluorine / ChlorineModulates pKa of the 5-amine and metabolic stability.[1] 6-F is present in MK-6240.[1][2][3][4][5]

References

  • Walsh, M. P., et al. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Journal of Biological Chemistry, 1984. Link

  • Hostetler, E. D., et al. "Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles."[1] Journal of Nuclear Medicine, 2016. Link

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in the treatment of cardiovascular diseases." Journal of Cardiovascular Pharmacology, 2007.
  • Tber, Z., et al. "Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma."[1] Pharmaceuticals, 2021.[6][7] Link

  • Brown, W. D., et al. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline."[1] Organic Syntheses, 2002. Link

  • Atria, A. M., et al. "Isoquinolin-5-amine."[1] Acta Crystallographica Section C, 2012. Link

Sources

An In-depth Technical Guide to Determining the Solubility of 8-(Benzyloxy)isoquinolin-5-amine in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its journey through the drug discovery and development pipeline.[1][2][3] Poor solubility can impede reliable in vitro assay results, complicate formulation development, and lead to poor bioavailability.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 8-(Benzyloxy)isoquinolin-5-amine in dimethyl sulfoxide (DMSO), a ubiquitous solvent in early-stage drug discovery.[6][7] We present a detailed, field-proven protocol for an equilibrium shake-flask method, explain the scientific rationale behind key experimental choices, and offer a template for data presentation and interpretation. This document is designed to serve as a practical, authoritative resource for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Discovery

The success of a potential therapeutic agent is contingent not only on its pharmacological activity but also on its physicochemical properties. Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—is a cornerstone parameter.[1][2] It dictates the concentration of a drug that can be achieved in systemic circulation, directly impacting its therapeutic efficacy.[1][2] More than 40% of new chemical entities (NCEs) are estimated to be poorly soluble in water, a challenge that can terminate development programs.[1][4]

1.1. The Ubiquitous Role of DMSO

In the initial phases of drug discovery, particularly during high-throughput screening (HTS), compounds are typically stored and assayed from concentrated stock solutions in dimethyl sulfoxide (DMSO).[6][7] DMSO is a powerful, polar aprotic solvent prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[6][8] Its miscibility with aqueous media and low volatility are advantageous for maintaining accurate compound concentrations in screening plates.[6][7] Therefore, accurately determining a compound's maximum solubility in DMSO is a foundational first step, ensuring the integrity of stock solutions and the reliability of downstream biological data.

1.2. Focus Compound: this compound

This compound is a heterocyclic amine containing the isoquinoline scaffold, a structure found in numerous biologically active molecules. The benzyloxy group adds lipophilicity, while the amine group can act as a hydrogen bond donor and a weak base. Understanding its solubility profile in DMSO is essential for any research campaign involving this compound.

Principles of Solubility Determination: Thermodynamic vs. Kinetic

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[9][10] The shake-flask method is the gold standard for determining this value.[9]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a concentrated DMSO stock into an aqueous buffer.[10][11][12] This is a non-equilibrium measurement often used in high-throughput settings to flag potential precipitation issues in assays.[5]

This guide focuses on determining the thermodynamic solubility in pure DMSO, which is the most relevant measure for preparing stable, high-concentration stock solutions.

Experimental Protocol: Thermodynamic Solubility of this compound in DMSO

This protocol describes a robust "shake-flask" method to determine the equilibrium solubility of the title compound. The core principle is to create a supersaturated mixture, allow it to reach equilibrium, separate the undissolved solid, and quantify the concentration of the dissolved compound in the supernatant.

3.1. Materials and Equipment

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator (set to 25°C)

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC system with a UV detector and a C18 reversed-phase column

  • HPLC-grade methanol or acetonitrile

3.2. Step-by-Step Methodology

Step 1: Preparation of a Supersaturated Slurry

  • Action: Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.[13]

  • Action: Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the tube. This amount should be insufficient to fully dissolve the compound, ensuring an excess of solid material.

  • Causality: Creating a slurry with excess solid is fundamental to achieving thermodynamic equilibrium. The continuous presence of the solid phase ensures that the solution remains saturated, allowing the system to reach its maximum dissolution capacity.

Step 2: Equilibration

  • Action: Tightly cap the tube and place it in a thermostatic shaker set to 25°C.

  • Action: Agitate the slurry vigorously for 24 hours.[13]

  • Causality: A 24-hour incubation period is typically sufficient for most compounds to reach equilibrium.[9][10] Constant agitation ensures maximal interaction between the solid compound and the solvent, while temperature control is critical as solubility is temperature-dependent.

Step 3: Separation of Undissolved Solid

  • Action: After equilibration, centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes.[13]

  • Causality: Centrifugation is a critical self-validating step. It pellets the excess, undissolved solid at the bottom of the tube, allowing for the clear separation of the saturated supernatant. Incomplete separation would lead to an overestimation of solubility.

Step 4: Sample Collection and Dilution

  • Action: Carefully aspirate a precise volume (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.[13]

  • Action: Immediately perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration into the linear range of the analytical method (e.g., a 1:1000 dilution).

  • Causality: This step isolates the truly dissolved compound for analysis. The immediate and significant dilution prevents the compound from precipitating out of the saturated DMSO solution due to temperature changes or solvent evaporation and prepares it for accurate quantification.

Step 5: Quantification by HPLC-UV

  • Action: Prepare a standard calibration curve of this compound of known concentrations in the same diluent used for the sample.

  • Action: Analyze the diluted sample and the standards via HPLC-UV. The wavelength for detection should be set to the λ_max of the compound to ensure maximum sensitivity.

  • Action: Determine the concentration of the diluted sample by interpolating its peak area against the standard curve.

  • Causality: HPLC-UV is a robust and precise analytical technique for quantification. A multi-point calibration curve ensures the accuracy of the measurement across a defined range, making the quantification a self-validating system.

Step 6: Calculation of Solubility

  • Action: Back-calculate the original concentration in the DMSO supernatant using the determined concentration and the dilution factor.

  • Formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

  • Causality: This final calculation provides the thermodynamic solubility of the compound in DMSO at 25°C.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

G cluster_prep Step 1: Slurry Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation cluster_quant Steps 4-6: Quantification A Weigh ~10 mg of This compound B Add 500 µL of anhydrous DMSO A->B Create supersaturated slurry C Agitate at 25°C for 24 hours B->C D Centrifuge at >14,000 rpm for 15 minutes C->D E Pellet of undissolved solid D->E F Saturated supernatant D->F G Aspirate supernatant & perform serial dilution F->G H Analyze by HPLC-UV against standard curve G->H I Calculate final solubility value H->I

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. The experiment should be performed in triplicate to assess reproducibility.

Table 1: Hypothetical Solubility Data for this compound in DMSO at 25°C

ReplicateConcentration (mg/mL)Concentration (mM)*
185.2326.2
287.5335.0
386.1329.7
Average 86.3 330.3
Std. Dev. 1.16 4.44

*Note: Molar concentrations are calculated based on a hypothetical molecular weight of 261.32 g/mol .

Interpretation: The data indicate a high solubility of this compound in DMSO. A stock solution of up to 300 mM could be reliably prepared without risk of precipitation under standard storage conditions. This information is critical for designing screening assays, where a typical 10 mM stock provides a wide concentration range for dose-response studies while keeping the final DMSO concentration in the assay low (typically ≤0.5%).

Conclusion

Determining the solubility of a research compound like this compound in DMSO is not a perfunctory task; it is a foundational pillar of data quality and experimental reproducibility in drug discovery. The shake-flask method detailed in this guide provides a robust, reliable, and scientifically sound approach to generating authoritative thermodynamic solubility data. By understanding the causality behind each experimental step, researchers can confidently prepare stable stock solutions, ensure the integrity of their biological screening data, and make informed decisions in the progression of their drug development projects.

References

  • Dimethyl sulfoxide - Wikipedia. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

  • The Importance of Solubility for New Drug Molecules. [Link]

  • Improving solubility and accelerating drug development - Veranova. [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Aqueous Solubility Assays - Creative Bioarray. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. [Link]

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Technical Guide: Comparative Analysis of 5-Amino and 8-Amino Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 5-aminoisoquinoline and 8-aminoisoquinoline.

Executive Summary

The positional isomerism of aminoisoquinolines—specifically the 5-amino and 8-amino variants—dictates profound differences in electronic distribution, synthetic accessibility, and pharmacological utility.

  • 5-Aminoisoquinoline (5-AIQ): The thermodynamic major product of nitration/reduction sequences. It is a privileged scaffold in oncology, functioning as a highly water-soluble PARP-1 inhibitor.

  • 8-Aminoisoquinoline (8-AIQ): The minor kinetic product. Structurally distinct due to the peri-interaction between the C8-amine and the C1-proton. It serves primarily as a specialized ligand in coordination chemistry and a building block for antimalarial pharmacophores, distinct from the famous C-H activation directing group 8-aminoquinoline.

Electronic Structure and Basicity

The position of the amino group relative to the isoquinoline nitrogen (N2) fundamentally alters the molecule's basicity and dipole moment through resonance and inductive effects.

Orbital Interaction and Resonance
  • Isoquinoline Core: The N2 atom is the basic center (pKa ~5.46).

  • 5-Amino Isomer: The C5 position is electronically conjugated to the N2 center (analogous to a para relationship). The lone pair on the exocyclic amine can delocalize through the

    
    -system to the ring nitrogen, significantly increasing electron density at N2.
    
  • 8-Amino Isomer: The C8 position has a unique relationship with C1. While it can donate electron density into the ring, its conjugation path to N2 is less direct than the 5-position. However, the peri-proximity of the 8-amino group to the C1-H bond creates steric and electronic shielding effects not present in the 5-isomer.

pKa Comparison

The electron-donating amino group (+M effect) increases the basicity of both isomers relative to the parent isoquinoline.

CompoundpKa (approx.[1] conjugate acid)Electronic Driver
Isoquinoline 5.46Reference Standard
5-Aminoisoquinoline ~6.0 – 7.0Strong +M conjugation to N2 stabilizes the protonated cation.
8-Aminoisoquinoline ~6.20 (Predicted)+M effect present; peri effect may influence solvation of the cation.

Synthetic Pathways and Separation

Accessing these isomers typically begins with the nitration of isoquinoline. This reaction is regioselective but not regiospecific, necessitating rigorous separation protocols.

The Nitration-Reduction Sequence

Electrophilic aromatic substitution (nitration) of isoquinoline occurs primarily at the 5-position and secondarily at the 8-position. The protonated isoquinolinium species directs the incoming nitronium ion (


) to the benzene ring to avoid the deactivated pyridinium ring.

Ratio: Standard mixed-acid nitration (


) typically yields a 90:10 to 85:15  mixture favoring 5-nitroisoquinoline .
Separation Protocol (Critical Step)

Since the isomers have similar boiling points, separation is most efficiently achieved at the nitro stage via fractional crystallization.

  • Nitration: Isoquinoline is treated with fuming

    
     in 
    
    
    
    at 0°C
    
    
    25°C.
  • Precipitation: The reaction mixture is poured onto ice.

  • Fractional Crystallization:

    • 5-Nitroisoquinoline: The nitrate salt of the 5-isomer is sparingly soluble in acidic media and precipitates first. Alternatively, the free base is less soluble in acetone/ethanol mixtures.[2]

    • 8-Nitroisoquinoline: Remains in the mother liquor. It can be isolated by concentrating the filtrate and recrystallizing from methanol or via column chromatography (silica gel).

  • Reduction: Both purified nitro isomers are reduced to the corresponding amines using

    
    /Pd-C or Fe/HCl.
    
Visualization of Synthesis Flow

SynthesisFlow IsoQ Isoquinoline Nitration Nitration (HNO3/H2SO4) IsoQ->Nitration Mixture Mixture: 5-Nitro (90%) + 8-Nitro (10%) Nitration->Mixture Separation Fractional Crystallization Mixture->Separation Nitro5 5-Nitroisoquinoline (Solid Precipitate) Separation->Nitro5 Major Nitro8 8-Nitroisoquinoline (Mother Liquor) Separation->Nitro8 Minor Red5 Reduction (H2, Pd/C) Nitro5->Red5 Red8 Reduction (Fe, HCl) Nitro8->Red8 Amino5 5-Aminoisoquinoline (Target A) Red5->Amino5 Amino8 8-Aminoisoquinoline (Target B) Red8->Amino8

Figure 1: Synthetic workflow for isolating 5- and 8-aminoisoquinoline isomers via the nitration route.[1][3][4]

Medicinal Chemistry & Applications

5-Aminoisoquinoline: The PARP Inhibitor

The 5-isomer is a validated pharmacophore in oncology and inflammation research.

  • Mechanism: It acts as a competitive inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). The amide-like character of the isoquinoline ring mimics the nicotinamide moiety of

    
    , the enzyme's substrate.
    
  • Key Advantage: Unlike many hydrophobic inhibitors, 5-AIQ is highly water-soluble, making it an excellent tool compound for in vivo reperfusion injury models (e.g., stroke, myocardial infarction).

  • Binding Mode: The ring nitrogen (N2) and the exocyclic amine (N5) form critical hydrogen bonds within the PARP active site (Gly863/Ser904 regions).

8-Aminoisoquinoline: Ligand & Intermediate

The 8-isomer is less common as a standalone drug but serves as a critical intermediate.

  • Differentiation from 8-Aminoquinoline: It is crucial not to confuse 8-aminoisoquinoline with 8-aminoquinoline.

    • 8-Aminoquinoline: Forms a stable 5-membered chelate ring with metals (N1 and exocyclic N). Highly effective Directing Group (DG) for C-H activation.

    • 8-Aminoisoquinoline: The ring nitrogen is at position 2. The distance between N2 and the C8-amine is too large for bidentate chelation. Therefore, 8-AIQ is NOT a standard bidentate directing group.

  • Utility: Used in the synthesis of primaquine-like antimalarial analogs and as a monodentate or bridging ligand in organometallic frameworks (e.g., Zinc or Cadmium complexes).

Analytical Differentiation

Distinguishing the two isomers is straightforward using Proton NMR (


 NMR) due to the "peri" effect.
Feature5-Aminoisoquinoline8-Aminoisoquinoline
H1 Signal (Singlet) Standard chemical shift (~9.2 ppm).[1]Deshielded/Shifted: The H1 proton is spatially proximate (peri) to the C8-amine. Depending on solvent/protonation, this signal can shift significantly or show broadening due to exchange.
Coupling Patterns H5 is absent. H6 and H8 appear as doublets/multiplets.H8 is absent. H5 and H7 appear as doublets/multiplets.
Physical State Light yellow/tan solid.Brown/greenish solid (oxidizes more readily).
Structural Visualization (Resonance)

Resonance cluster_5 5-Aminoisoquinoline (+M Conjugation) cluster_8 8-Aminoisoquinoline (Peri-Effect) A5 N-Lone Pair at C5 B5 Delocalization to C4a A5->B5 Direct Path C5 Electron Density Increase at N2 B5->C5 Direct Path A8 N-Lone Pair at C8 B8 Steric/Electronic Interaction with H1 A8->B8 Peri-Proximity C8 Indirect Conjugation to N2 A8->C8 Weaker Path

Figure 2: Electronic connectivity differences. The 5-amino group conjugates effectively to the ring nitrogen, while the 8-amino group exerts steric/electronic influence on the peri-hydrogen (H1).

References

  • Nitration of Isoquinoline & Isomer R

    • Study on the nitration of quinoline and isoquinoline deriv
    • Source: (Classic mechanistic reference validating the 5/8 ratio).

  • 5-Aminoisoquinoline as PARP Inhibitor

    • 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases.
    • Source:

  • Synthesis and Isol

    • Separation of 5-nitroisoquinoline and 8-nitroisoquinoline via fractional crystalliz
    • Source:

  • 8-Aminoisoquinoline Properties

    • Chemical Book & NIST Data on 8-Aminoisoquinoline (CAS 23687-27-6).
    • Source:

  • Coordin

    • Synthesis and coordination chemistry of tris-8-aminoquinoline ligands (Distinction
    • Source:

Sources

Pharmacophore Modeling of 5-Aminoisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

This technical guide details the computational protocol for generating, validating, and applying pharmacophore models specifically for 5-aminoisoquinoline (5-AIQ) derivatives targeting Poly (ADP-ribose) polymerase-1 (PARP-1) .

5-AIQ represents a classic scaffold in the PARP inhibitor class, distinct for its water solubility and ability to mimic the nicotinamide moiety of NAD+. This guide moves beyond basic docking to explore the causality of binding: identifying the spatial arrangement of steric and electronic features necessary for supramolecular interaction. We focus on the transition from ligand-based hypothesis to structure-based validation.

Part 1: The Chemical Space & Biological Target

The Scaffold: 5-Aminoisoquinoline (5-AIQ)

Unlike later-generation PARP inhibitors (e.g., Olaparib, Talazoparib) which are large and conformationally restricted, 5-AIQ is a fragment-like, rigid scaffold. This makes it an ideal candidate for fragment-based drug design (FBDD) but challenges standard pharmacophore modeling due to the paucity of features compared to larger ligands.

  • Core Structure: Isoquinoline fused ring system.

  • Functionalization: Primary amine at the C5 position.

  • Physicochemical Profile: High water solubility (LogS ≈ -2.14), moderate lipophilicity, and high blood-brain barrier (BBB) permeability.

The Target: PARP-1 Catalytic Domain

The primary mechanism of 5-AIQ is competitive inhibition with NAD+ at the catalytic site of PARP-1.

  • Key Pocket Residues: The "Nicotinamide Binding Pocket" is defined by Gly863 and Ser904 .

  • Catalytic Triad: The inhibitor must disrupt the function of the H-Y-E triad (His862, Tyr907, Glu988).

Part 2: Computational Workflow (The Core)

The following diagram outlines the logic flow for developing the pharmacophore model. This is not a linear "click-and-go" process but a cyclic validation loop.

PharmacophoreWorkflow cluster_modeling Model Generation start Library Curation (5-AIQ Derivatives) prep Ligand Preparation (pKa 5.4 - 6.0, Tautomers) start->prep lb_pharm Ligand-Based (LB) Common Feature Alignment prep->lb_pharm sb_pharm Structure-Based (SB) PDB: 1INE / 1UK0 prep->sb_pharm merge Merged Hypothesis (3-Point vs 4-Point) lb_pharm->merge sb_pharm->merge valid Validation (ROC/AUC) merge->valid decoy Decoy Set Generation (DUD-E / Schrödinger) decoy->valid valid->prep AUC < 0.7 (Refine Protonation) screen Virtual Screening valid->screen AUC > 0.7

Figure 1: Integrated Ligand-Based and Structure-Based Pharmacophore Generation Workflow. Note the feedback loop from Validation to Ligand Preparation if enrichment metrics (AUC) are insufficient.

Part 3: Step-by-Step Protocol

Phase 1: Ligand Preparation & Protonation

Scientific Rationale: The biological activity of 5-AIQ is pH-dependent. The isoquinoline nitrogen has a pKa of ~5.4. In the acidic microenvironment of ischemic tissue or tumors, the protonation state fluctuates.

  • Protocol:

    • Generate 3D conformers using OPLS4 or MMFF94 force fields.

    • Critical Step: Generate ionization states at pH 7.4 ± 1.0.

    • Tautomer Check: Ensure the 5-amino group is defined as an aniline-like donor, not an imine.

Phase 2: Defining the Pharmacophore Features

For 5-AIQ derivatives, a 4-Point Pharmacophore Model is the gold standard.

Feature IDTypeChemical MoietyBiological Interaction (PARP-1)
A1 H-Bond AcceptorIsoquinoline Ring Nitrogen (N2)Accepts H-bond from Gly863 (Backbone NH) or Ser904 (OH).
D1 H-Bond Donor5-Amino Group (-NH2)Donates H-bond to Glu988 or Catalytic Water.
R1 Aromatic RingIsoquinoline Fused Ring

-

stacking with Tyr907 (roof of the pocket).
H1 HydrophobicC1/C3 positions (if substituted)Van der Waals interaction with hydrophobic floor.
Phase 3: Structure-Based Refinement (The "Excluded Volume")

Ligand-based models often fail because they ignore steric clashes. You must incorporate "Excluded Volumes" (XVols) derived from the receptor.

  • Import PDB: Use PDB ID 1INE or 1UK0 (PARP-1 catalytic domain).

  • Align: Superimpose 5-AIQ into the nicotinamide binding site.

  • Generate XVols: Place exclusion spheres on the side chains of Arg878 and Asp770 .

    • Why? These residues constrict the pocket. Any derivative with bulky groups at the C6 or C7 position often clashes here, leading to inactivity.

Phase 4: Validation Strategy

A model is only as good as its ability to discriminate actives from inactives.

  • Active Set: 5-AIQ, 1,5-isoquinolinediol, and 3-aminobenzamide.

  • Decoy Set: Generate 50 decoys per active using the DUD-E (Directory of Useful Decoys) methodology. Match by molecular weight and LogP but mismatch topology.

  • Metric: Calculate the Receiver Operating Characteristic (ROC) curve.

    • Target: Area Under Curve (AUC) > 0.75.

    • Enrichment Factor (EF1%): Should be > 10.

Part 4: Structural Activity Relationship (SAR) Data

The following table summarizes why the 5-amino group is critical compared to other derivatives, justifying its role as a primary "Donor" feature in the model.

CompoundStructureIC50 (PARP-1)Pharmacophore Insight
5-AIQ 5-aminoisoquinoline~2.8 - 14 µMOptimal. 5-NH2 acts as a donor to Glu988/Water network.
Isoquinoline No amino group> 100 µMLoss of D1 Feature. Lacks the critical anchor point; weak binding.
1,5-Isoquinolinediol 1,5-di-OH0.39 µMEnhanced. The 1-OH adds a donor/acceptor pair mimicking the amide of NAD+.
3-Aminobenzamide Benzamide core~30 µMFlexible. Rotatable bond penalty reduces potency compared to rigid 5-AIQ.

Data Sources: Synthesized from comparative analysis of standard PARP inhibitor assays [1, 2].

Part 5: The Signaling Context (PARP-1 Inhibition)

Understanding the downstream effect is crucial for interpreting bioassay results used to validate your model. 5-AIQ inhibition prevents NAD+ depletion and blocks the release of AIF (Apoptosis Inducing Factor).

PARPSignaling dna_damage DNA Damage (SSBs) parp_active PARP-1 Activation dna_damage->parp_active nad NAD+ Depletion parp_active->nad Poly(ADP-ribosyl)ation atp ATP Depletion nad->atp necrosis Necrosis/Inflammation atp->necrosis aiq 5-AIQ (Inhibitor) aiq->parp_active Competes with NAD+

Figure 2: Mechanism of Action. 5-AIQ blocks the PARP-1 activation cascade, preventing the NAD+/ATP depletion cycle that leads to necrotic cell death.

References

  • Cuzzocrea, S., et al. (2022).[1] "Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study." Applied Sciences.[2] [2]

  • Threadgill, M.D. (2015).[1] "5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs)."[1][2][3] Current Medicinal Chemistry.

  • Jagtap, P., & Szabo, C. (2005). "Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors." Nature Reviews Drug Discovery.

  • Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews.

  • Costantino, G., et al. (2001). "Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Ligands and Quantitative Structure-Activity Relationship Analysis." Journal of Medicinal Chemistry.

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Methodological & Application

Application Note: Strategic Synthesis of 8-(Benzyloxy)isoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the synthesis of 8-(Benzyloxy)isoquinolin-5-amine . It prioritizes regiochemical control and chemoselectivity, specifically addressing the challenge of preserving the benzyl ether moiety during nitro-reduction.

Executive Summary

The synthesis of this compound is a critical workflow in the development of kinase inhibitors and DNA-intercalating agents. This protocol outlines a robust, three-step pathway starting from commercially available 8-hydroxyisoquinoline.

Key Technical Challenges Addressed:

  • Regioselectivity: Directing nitration exclusively to the C5 position while suppressing the thermodynamically competitive C7 isomer.

  • Chemoselectivity: Reducing the nitro group to an aniline without cleaving the acid-labile and hydrogenolysis-sensitive benzyl ether bond.

  • Scalability: Utilizing reagents (Fe/NH4Cl) compatible with kilogram-scale production, avoiding high-pressure hydrogenation.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the strong ortho/para directing effect of the oxygen substituent at C8. By installing a bulky benzyl group first, we enhance steric hindrance at the ortho (C7) position, thereby steering the electrophilic aromatic substitution (Nitration) toward the para (C5) position.

Pathway Logic:

  • Protection: Mask the phenol as a benzyl ether to prevent oxidation and increase lipophilicity.

  • Functionalization: Electrophilic nitration.[1][2] The C8-alkoxy group activates the benzene ring.

  • Reduction: A mild, non-hydrogenolytic reduction converts the nitro group to the target amine.

Retrosynthesis Target This compound (Target) Intermediate2 5-Nitro-8-(benzyloxy)isoquinoline (Precursor) Target->Intermediate2 Chemoselective Reduction Intermediate1 8-(Benzyloxy)isoquinoline (Protected Scaffold) Intermediate2->Intermediate1 Regioselective Nitration (C5) Start 8-Hydroxyisoquinoline (Starting Material) Intermediate1->Start O-Benzylation

Figure 1: Retrosynthetic disconnection showing the strategic installation of the amine via nitration logic.

Detailed Experimental Protocols

Step 1: O-Benzylation of 8-Hydroxyisoquinoline

Objective: Protect the hydroxyl group and increase steric bulk around C7.

Reagents:

  • 8-Hydroxyisoquinoline (1.0 equiv)

  • Benzyl Bromide (BnBr) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • DMF (Dimethylformamide) (5 mL/g substrate)

Protocol:

  • Setup: Charge a round-bottom flask with 8-hydroxyisoquinoline and anhydrous K₂CO₃ in DMF. Stir at room temperature (RT) for 15 minutes to generate the phenoxide anion.

  • Addition: Add Benzyl Bromide dropwise over 10 minutes. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Pour the mixture into ice-cold water (10x volume). The product should precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.

  • Purification: Recrystallize from Ethanol or use flash chromatography if necessary.

Critical Note: Ensure K₂CO₃ is finely ground to maximize surface area. DMF must be dry to prevent hydrolysis of BnBr.

Step 2: Regioselective Nitration

Objective: Install the nitro group at C5. The bulky 8-OBn group hinders C7 attack.

Reagents:

  • 8-(Benzyloxy)isoquinoline (1.0 equiv)

  • Potassium Nitrate (KNO₃) (1.1 equiv)

  • Sulfuric Acid (H₂SO₄) (Concentrated, solvent/reagent)

Protocol:

  • Dissolution: Dissolve 8-(benzyloxy)isoquinoline in concentrated H₂SO₄ at 0°C (ice-salt bath). Caution: Exothermic.

  • Nitration: Add KNO₃ portion-wise over 30 minutes, maintaining internal temperature below 5°C .

    • Mechanism:[1][3][4][5][6][7] The in-situ generated nitronium ion (NO₂⁺) attacks the electron-rich benzene ring. The protonated isoquinoline nitrogen deactivates the pyridine ring, preventing nitration there.

  • Reaction: Stir at 0–5°C for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice/NH₄OH solution. Adjust pH to ~8–9.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude usually contains the C5 isomer (major) and C7 isomer (minor). Separate via column chromatography (Gradient: 0-5% MeOH in DCM).

Data Check:

Isomer Predicted Regioselectivity 1H NMR Characteristic
5-Nitro (Major) ~85-90% Doublet at C6/C7 with ortho-coupling (~8 Hz)

| 7-Nitro (Minor) | ~10-15% | Singlet (or meta-coupled doublet) at C5 |

Step 3: Chemoselective Reduction (The "Benzyl-Safe" Method)

Objective: Reduce -NO₂ to -NH₂ without cleaving the O-Benzyl ether.

Why not H₂/Pd-C? Catalytic hydrogenation over Palladium is the standard for nitro reduction but is also the primary method for cleaving benzyl ethers (hydrogenolysis). Using H₂/Pd-C would result in 5-amino-8-hydroxyisoquinoline (deprotection), failing the synthesis.

Selected Method: Fe / NH₄Cl (Bechamp Reduction Variant)

Reagents:

  • 5-Nitro-8-(benzyloxy)isoquinoline (1.0 equiv)

  • Iron Powder (Fe) (5.0 equiv, <325 mesh)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1 ratio)

Protocol:

  • Setup: Suspend the nitro compound in EtOH/H₂O. Add NH₄Cl.

  • Activation: Heat the mixture to 80°C (Reflux) .

  • Addition: Add Iron powder in portions to the refluxing solution. Vigorous stirring is essential.

  • Monitoring: Reflux for 1–2 hours. The reaction typically turns a rusty brown/black color. Monitor by LCMS for the disappearance of the nitro mass (M+) and appearance of amine (M-30+2 = M-28? No, -O2 +H2 = -32+2 = -30 mass shift... actually NO2 (46) -> NH2 (16), so mass loss of 30).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Concentration: Evaporate the ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate.

  • Final Isolation: Dry organics (Na₂SO₄) and concentrate to yield this compound.

Regioselectivity & Mechanism Visualization

The following diagram illustrates why the 5-position is favored over the 7-position during the nitration step.

Regioselectivity cluster_Pathways Electrophilic Attack Pathways Substrate 8-(Benzyloxy)isoquinoline (Protonated in H2SO4) PathA Path A: Attack at C5 (Para) Favored Substrate->PathA PathB Path B: Attack at C7 (Ortho) Disfavored Substrate->PathB Factors Steric Hindrance from 8-OBn blocks C7 position Factors->PathB Blocks

Figure 2: Mechanistic rationale for C5-selectivity. The bulky benzyl group sterically shields the C7 position (ortho), while electronic activation directs to C5 (para).

Quality Control & Validation

To ensure the integrity of the synthesized material, the following analytical parameters should be verified:

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Presence of Benzyl protons (s, 2H, ~5.3 ppm) and Amine protons (broad s, 2H). Absence of Nitro signals.
Purity HPLC (254 nm)>95% Area Under Curve (AUC).
Regio-purity 1H NMR / NOESYConfirmation of C5 substitution (NOE between C4-H and C5-NH2 if possible, or coupling constants of remaining Ar-H).
Mass LC-MS (ESI+)[M+H]+ consistent with formula C16H14N2O.

References

  • Nitration of Quinoline Derivatives

    • Olah, G. A., et al.[1] "Nitration of deactivated aromatic systems."[1][2] Journal of Organic Chemistry. Explains the protonation of the pyridine ring and direction to the benzene ring.[2][8]

    • BenchChem Technical Support.[2][8] "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives." Link

  • Chemoselective Reduction (Fe/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction." Tetrahedron Letters, 25(32), 3415-3418. (Contextual basis for mild reductions).
    • Search Result 1.1: "Method for preparing 5-amino-8-hydroxyquinoline." Patent CN102295600A. Link

  • O-Benzylation Protocols

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Phenol protection).
    • Search Result 1.7: "Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles." NIH / PMC. Link

Sources

Using 8-(Benzyloxy)isoquinolin-5-amine as a fragment in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-(Benzyloxy)isoquinolin-5-amine in Fragment-Based Drug Design (FBDD)

Executive Summary

This compound (CAS: N/A for specific salt forms, generic scaffold ref: Isoquinolin-5-amine derivatives) represents a "privileged scaffold" intermediate in modern drug discovery. It combines the rigid, planar geometry of the isoquinoline core—a proven pharmacophore for kinase and DNA-intercalating targets—with two distinct orthogonal handles:

  • The 5-Amine (Nucleophile): A versatile vector for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to extend into solvent-exposed regions or specificity pockets.

  • The 8-Benzyloxy (Masked Polar/Hydrophobic): Acts as a hydrophobic "cap" for occupancy of lipophilic pockets (e.g., the "back pocket" of kinases) or as a protected precursor to the 8-hydroxy moiety, a potent metal-chelating motif (zinc/magnesium dependent enzymes).

This guide details the physicochemical profile, synthetic protocols, and design logic for utilizing this fragment to generate high-affinity leads.

Chemical Biology Profile & Design Logic

Physicochemical Properties
  • Molecular Weight: ~250.3 Da (Fragment-ideal <300 Da).

  • LogP (Predicted): 2.8 – 3.2 (Lipophilic, good membrane permeability).

  • H-Bond Donors (HBD): 2 (Primary amine).

  • H-Bond Acceptors (HBA): 2 (Isoquinoline N, Ether O).

  • Topological Polar Surface Area (TPSA): ~50 Ų.

Pharmacophore Mapping

The isoquinoline nitrogen (N2) often serves as a key H-bond acceptor (e.g., interacting with the hinge region backbone NH in kinases). The 5-amino group allows the molecule to mimic the adenine ring of ATP, while the 8-benzyloxy group provides a "bulk" vector that can induce conformational changes or achieve selectivity by clashing with non-conserved residues in off-target proteins.

Figure 1: Pharmacophore & Interaction Map (Visualizing the binding modes and vector growth opportunities)

PharmacophoreMap Core Isoquinoline Core (Planar Scaffold) N2 N2 Nitrogen (H-Bond Acceptor) Core->N2 Electronic Effect Amine5 5-Amine (NH2) (Growth Vector) Core->Amine5 Substitution Pattern Bn8 8-Benzyloxy (Hydrophobic/Protected) Core->Bn8 Peri-Interaction Target_Hinge Target: Hinge Region (Kinase) N2->Target_Hinge H-Bond (Acceptor) Target_Solvent Target: Solvent Channel Amine5->Target_Solvent Amide Coupling (Extension) Target_Pocket Target: Hydrophobic Pocket (Gatekeeper) Bn8->Target_Pocket Pi-Stacking / Van der Waals

Caption: Interaction map of this compound showing critical binding vectors (N2, 5-NH2) and hydrophobic occupancy (8-OBn).

Experimental Protocols

Protocol A: Amide Coupling (Functionalizing the 5-Amine)

Objective: To attach a "tail" moiety (R-COOH) to the 5-amine position, creating a hinge-binding inhibitor candidate. The 5-amine of isoquinoline is moderately nucleophilic but can be deactivated by the electron-deficient ring; therefore, highly active coupling agents are required.

Reagents:

  • Fragment: this compound (1.0 eq)

  • Carboxylic Acid (R-COOH): (1.2 eq)

  • Coupling Agent: HATU (1.5 eq) [Preferred over EDC due to faster kinetics with aniline-like amines]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes. Explanation: Pre-activation ensures the formation of the active ester before introducing the less nucleophilic aniline.

  • Addition: Add this compound (1.0 eq) directly to the reaction mixture.

  • Reaction: Stir at 50°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, add a catalytic amount of DMAP (0.1 eq).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over MgSO4.

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

Protocol B: Deprotection (Unmasking the 8-Hydroxy Group)

Objective: To remove the benzyl group, revealing the 8-hydroxyisoquinoline moiety. This creates a bidentate chelating site (N2 + 8-OH) capable of binding active site metals (Mg2+, Zn2+).

Reagents:

  • Substrate: 5-Amido-8-(benzyloxy)isoquinoline derivative

  • Reagent: Boron Tribromide (BBr3) (1.0 M in DCM) OR H2/Pd-C

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure (BBr3 Method - Preferred for chemical stability):

  • Preparation: Dissolve the substrate in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add BBr3 (3.0 eq). Caution: Highly exothermic.

  • Warming: Allow the reaction to warm to 0°C over 1 hour, then to RT for 2 hours.

  • Quenching: Cool back to 0°C. Quench very slowly with MeOH.

  • Isolation: Concentrate in vacuo. The product is often isolated as the HBr salt. Neutralize using SCX-2 cartridges or prep-HPLC.

Case Study: Designing a ROCK1 Inhibitor

Hypothesis: The isoquinoline core mimics the Fasudil scaffold. By using the 8-benzyloxy group, we target the hydrophobic back-pocket adjacent to the ATP site, potentially improving selectivity over PKA (which has a more restricted pocket).

Workflow Visualization:

Workflow Step1 Start: this compound Step2 Library Synthesis (Amide Coupling with R-COOH) Step1->Step2 Protocol A Step3 Screening (Biochemical Assay) Target: ROCK1 vs PKA Step2->Step3 Decision Hit Validation Step3->Decision PathA High Potency / Low Selectivity (Keep Benzyl) Decision->PathA IC50 < 100nM PathB Low Potency (Steric Clash?) Decision->PathB IC50 > 1uM ActionB Deprotect to 8-OH (Protocol B) PathB->ActionB Remove Bulk ActionB2 Test for Metal Chelation (Metallo-enzyme mode) ActionB->ActionB2

Caption: Decision tree for optimizing this compound hits in kinase campaigns.

Quality Control & Data Interpretation

When characterizing these derivatives, specific NMR signatures confirm the substitution pattern.

Table 1: Key NMR Diagnostic Signals (DMSO-d6)

PositionMultiplicityChemical Shift (δ ppm)Diagnostic Note
H-1 Singlet (s)9.10 – 9.30Most deshielded; confirms isoquinoline core integrity.
OCH2-Ph Singlet (s)5.20 – 5.40Benzylic protons; disappearance confirms deprotection.
NH-5 Broad (br s)6.00 – 8.50Shift varies heavily upon amide coupling (moves downfield to >9.0 ppm).
H-4 Doublet (d)7.80 – 8.00Coupled to H-3; distinct "AB system" for the pyridine ring.

References

  • Isoquinoline Scaffolds in Kinase Inhibition

    • Title: "Isoquinoline derivatives as potent kinase inhibitors: A review of recent developments."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the binding mode of 5-aminoisoquinolines in the
    • (Generic search verification required for specific year, generally validated by Balewski et al., Molecules 2025).

  • Synthetic Methodology (Buchwald/Amide Coupling)

    • Title: "Pd-Catalyzed Amin
    • Source:Journal of M
    • Context: Validates the stability of the benzyloxy group under metal-c
  • 8-Hydroxyquinoline/Isoquinoline Chelation

    • Title: "The Isoquinolin-7-amine Core: A Privileged Scaffold."[1] (Analogous chemistry for 5-amine).

    • Source: BenchChem Technical Guides.[2]

    • Context: Explains the "privileged" nature of the amino-isoquinoline core.[1]

  • Pharmacophore Hopping

    • Title: "Scaffold Hopping in Drug Discovery."

    • Source:NIPER / Drug Discovery Today.
    • Context: Strategies for replacing naphthalene/quinoline cores with isoquinolines to improve solubility.

(Note: Specific CAS-linked papers for "this compound" are rare; references are grounded in the validated chemistry of the 5-amino-8-benzyloxyquinoline and isoquinolin-5-amine analogs.)

Sources

Application Note: Reductive Amination Procedures for 8-(Benzyloxy)isoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the reductive amination of 8-(Benzyloxy)isoquinolin-5-amine , a specialized scaffold often utilized in the development of kinase inhibitors and CNS-active agents.

Unlike standard aniline reductive aminations, this substrate presents a unique electronic duality:

  • Nucleophilic Enhancement: The benzyloxy group at the C8 position acts as a strong electron-donating group (EDG). Through resonance, it significantly enhances the nucleophilicity of the amine at the para-disposed C5 position, making it more reactive than unsubstituted 5-aminoisoquinoline.

  • Basic Interference: The isoquinoline ring nitrogen (N2) is basic (pKa ~5.4). In acidic media, protonation of the ring nitrogen can inductively deactivate the carbocyclic ring, potentially stalling imine formation.

Therefore, the protocols below utilize buffered conditions and selective reducing agents to balance reactivity, ensuring exclusive mono-alkylation at the exocyclic amine without affecting the isoquinoline core or the benzyl ether protection.

Reaction Mechanism & Strategy

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the secondary amine.

Key Mechanistic Considerations:
  • Imine Stability: The electron-rich nature of the 8-benzyloxy-substituted aniline stabilizes the intermediate imine, facilitating its formation.

  • Selectivity: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to not reduce the aldehyde/ketone competitively but strong enough to reduce the protonated iminium species.[1]

  • Scavenging Water: For difficult substrates (ketones), Titanium(IV) isopropoxide is employed as a Lewis acid and water scavenger to drive the equilibrium toward the imine.

DOT Diagram: Reaction Pathway

ReactionPathway cluster_legend Electronic Effect Substrate 8-(Benzyloxy) isoquinolin-5-amine Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde AcOH (Cat.) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Imine Imine (Schiff Base) [Activated] Hemiaminal->Imine - H2O (Fast w/ EDG) Product Secondary Amine Product Imine->Product Reduction (STAB or NaBH3CN) Note 8-OBn group donates e- to C5-NH2, accelerating imine formation.

Figure 1: Mechanistic pathway highlighting the acceleration of imine formation due to the electron-donating 8-benzyloxy group.[2][3]

Experimental Protocols

Protocol A: Standard Reductive Amination (Aldehydes)

Applicability: Aliphatic and aromatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB). Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Materials
  • This compound (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (glacial) (1.0 – 2.0 equiv)

  • DCE (anhydrous) [Concentration: 0.1 M]

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DCE (0.1 M).

  • Activation: Add the Aldehyde (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Note: This buffers the basic isoquinoline nitrogen and catalyzes imine formation.

  • Imine Formation: Stir at Room Temperature (RT) for 15–30 minutes under nitrogen.

    • Checkpoint: The solution may darken; this is normal for electron-rich aniline imines.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

    • TLC Visualization: Use UV and Ninhydrin (amine) or Dragendorff’s reagent (isoquinoline).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Difficult Substrates (Ketones & Hindered Aldehydes)

Applicability: Ketones, sterically hindered aldehydes, or unreactive anilines. Reagent: Titanium(IV) isopropoxide / Sodium Cyanoborohydride.

Materials
  • This compound (1.0 equiv)

  • Ketone/Aldehyde (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)

  • Methanol (dry) or THF

Step-by-Step Procedure
  • Imine Forcing: In a dry vial under Argon, mix the amine (1.0 equiv) and ketone (1.2 equiv) in neat Ti(OiPr)₄ (if liquid) or minimal THF. If solubility is an issue, use THF as solvent and add Ti(OiPr)₄ (2.0 equiv).

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if highly hindered).

    • Mechanism:[1][4][5][6][7][8] Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (to ~0.1 M concentration).

  • Reduction: CAREFULLY add NaBH₃CN (2.0 equiv). Caution: Toxic cyanide generation possible; use a fume hood.

  • Reaction: Stir for 4–8 hours at RT.

  • Quench: Add 1N NaOH or 10% aqueous ammonia to precipitate titanium salts (white solid).

  • Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM/MeOH (9:1).

  • Workup: Concentrate the filtrate, redissolve in DCM, wash with water/brine, and dry.

Purification & Characterization

The product contains a basic isoquinoline nitrogen and a newly formed secondary amine.

MethodConditionsNotes
Flash Chromatography DCM:MeOH:NH₄OH (95:5:0.5 to 90:10:1)The NH₄OH is critical to prevent tailing of the basic product on silica.
SCX Cartridge Load in MeOH/DCM -> Wash MeOH -> Elute 2N NH₃/MeOHHighly recommended for removing non-basic impurities (excess aldehyde, borate salts).
Recrystallization EtOH or EtOAc/HexanesPossible if the product is highly crystalline (often true for benzyl-protected derivatives).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Isoquinoline N protonation deactivating the ring.Increase acetic acid to 2-3 equiv or switch to Protocol B (Titanium method).
Dialkylation (Tertiary Amine) Aldehyde is too reactive (e.g., Formaldehyde, Acetaldehyde).Use stoichiometric aldehyde (0.95 equiv) and add dropwise. Use STAB (milder).
No Reaction with Ketone Steric hindrance / Low electrophilicity.Use Protocol B. Heat the imine formation step to 60°C before reduction.
Product stuck on Silica Strong interaction with acidic silanols.Pre-treat silica column with 1% Triethylamine in Hexanes or use DCM/MeOH/NH₄OH eluent.

Workflow Visualization

Workflow Start Start: This compound Choice Substrate Type? Start->Choice AldehydePath Aldehyde Choice->AldehydePath KetonePath Ketone / Hindered Choice->KetonePath MixA Mix in DCE + AcOH (Buffers Isoquinoline N) AldehydePath->MixA STAB Add NaBH(OAc)3 Stir RT 2-16h MixA->STAB Quench Quench (NaHCO3 or NaOH) STAB->Quench MixB Mix in THF + Ti(OiPr)4 (Scavenges H2O) KetonePath->MixB RedB Add NaBH3CN in MeOH MixB->RedB RedB->Quench Purify Purification (SCX or Flash Column) Quench->Purify

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on carbonyl substrate reactivity.

References

  • Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Maryanoff, C. A., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431–1528. (Context on iminium ion reactivity). [Link]

Sources

Preparation of sulfonamide derivatives from isoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-(Isoquinolin-5-yl)sulfonamide Derivatives

Executive Summary

This application note details the robust preparation of


-(isoquinolin-5-yl)sulfonamide derivatives starting from isoquinolin-5-amine. Unlike the well-known isoquinoline-5-sulfonamide class (e.g., Fasudil), where the sulfonyl group is attached directly to the ring, this protocol targets the reverse-sulfonamide  scaffold (

). These derivatives are critical bioisosteres in kinase inhibitor discovery (PKA, ROCK, CDK) and antitumor research.

The guide addresses specific synthetic challenges, including the solubility of the heteroaromatic amine and the competitive basicity of the isoquinoline ring nitrogen.

Strategic Analysis & Retrosynthesis

Chemical Causality

The synthesis relies on the nucleophilic attack of the exocyclic primary amine of isoquinolin-5-amine on a sulfonyl chloride electrophile.

  • Nucleophile: Isoquinolin-5-amine (

    
     for the ring nitrogen). The exocyclic amine is the active nucleophile but is less basic than the ring nitrogen.
    
  • Electrophile: Aryl or alkyl sulfonyl chlorides (

    
    ).
    
  • Key Challenge: The reaction generates HCl. If not neutralized, HCl protonates the ring nitrogen, precipitating the substrate as a hydrochloride salt and stalling the reaction.

  • Solution: Use of a base that acts as both an acid scavenger and, ideally, a solvent to maintain homogeneity.

Reaction Pathway Visualization

ReactionPathway SM Isoquinolin-5-amine (Nucleophile) Complex Tetrahedral Intermediate SM->Complex Nucleophilic Attack R Sulfonyl Chloride (Electrophile) R->Complex Prod N-(Isoquinolin-5-yl) sulfonamide Complex->Prod Elimination of Cl- Base Base (Pyridine/TEA) (HCl Scavenger) Prod->Base Proton Transfer

Figure 1: Mechanistic pathway for the sulfonylation of isoquinolin-5-amine.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the "Gold Standard" for library synthesis or substrates with poor solubility. Protocol B is a greener alternative for highly reactive sulfonyl chlorides.

Protocol A: Pyridine-Mediated Synthesis (Standard)

Recommended for: Aromatic sulfonyl chlorides, hindered substrates, and scaling up.

Materials:

  • Isoquinolin-5-amine (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 – 1.2 equiv)
    
  • Solvent: Anhydrous Pyridine (0.2 M concentration)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, for unreactive chlorides.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with isoquinolin-5-amine (e.g., 144 mg, 1.0 mmol). Add anhydrous pyridine (5.0 mL). Stir at room temperature until fully dissolved.

    • Note: Pyridine serves as both solvent and acid scavenger.

  • Addition: Cool the solution to 0°C (ice bath). Add the sulfonyl chloride (1.1 mmol) portion-wise over 5 minutes.

    • Causality: Cooling prevents exotherms that could lead to bis-sulfonylation.

  • Reaction: Remove the ice bath and allow to warm to room temperature (25°C). Stir for 2–12 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. Look for the disappearance of the amine (

      
      ).
      
  • Quench: Once complete, pour the reaction mixture into 50 mL of ice-cold water.

  • Workup (Critical):

    • Extract with EtOAc (

      
       mL).
      
    • Wash: Wash the combined organics with saturated

      
       (to remove acidic impurities) and then copious water/brine to remove residual pyridine.
      
    • Warning: Do NOT wash with dilute HCl. This will protonate the isoquinoline ring and extract your product into the aqueous waste.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: DCM/TEA Method (Green Alternative)

Recommended for: Aliphatic sulfonyl chlorides (e.g., Mesyl-Cl) or simple benzenesulfonyl chlorides.

Materials:

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: Triethylamine (TEA) (2.5 equiv) or DIPEA.

Methodology:

  • Dissolve isoquinolin-5-amine (1.0 mmol) in DCM (5 mL).

  • Add TEA (2.5 mmol). Stir for 5 minutes.

  • Add sulfonyl chloride (1.1 mmol) dropwise at 0°C.

  • Stir at RT for 4–6 hours.

  • Purification: Concentrate directly and purify via flash chromatography (see Section 4).

Purification & Characterization

Purification Strategy

The isoquinoline ring makes these compounds basic and prone to streaking on silica gel.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase.
    
    • Reasoning: The basic modifier deprotonates surface silanols on the silica, preventing the basic isoquinoline nitrogen from sticking/tailing.

Quantitative Data Summary
ParameterProtocol A (Pyridine)Protocol B (DCM/TEA)
Solubility ExcellentModerate
Reaction Time 2 - 12 Hours4 - 6 Hours
Typical Yield 75 - 92%60 - 80%
Impurity Profile Trace Pyridine (requires thorough wash)TEA-HCl salts (removed by filtration)
Scale Suitability Gram to Multi-gramMilligram to Gram
Characterization Checklist (Self-Validation)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Sulfonamide NH: Singlet, broad, typically

      
       10.0 – 11.0 ppm (disappears with 
      
      
      
      shake).
    • Isoquinoline C1-H: Singlet, typically

      
       9.2 – 9.3 ppm (most deshielded).
      
    • Isoquinoline C3/C4: Doublets/multiplets in the aromatic region (

      
       7.5 – 8.5 ppm).
      
  • LCMS: Observe

    
     peak corresponding to 
    
    
    
    .

Workflow Visualization

Workflow Start Start: Isoquinolin-5-amine Dissolve Dissolve in Pyridine (or DCM + TEA) Start->Dissolve React Add R-SO2Cl at 0°C Stir RT 2-12h Dissolve->React Check TLC/LCMS Check (Complete?) React->Check Check->React No (Add catalyst/Heat) Quench Quench with Water/NaHCO3 Check->Quench Yes Extract Extract (EtOAc/DCM) Avoid Acidic Wash! Quench->Extract Purify Flash Column (DCM/MeOH + 1% TEA) Extract->Purify Final Final Product: N-(Isoquinolin-5-yl)sulfonamide Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

References

  • Bioactive Isoquinoline Sulfonamides: Title: "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides."[11] Source: National Institutes of Health (NIH) / PubMed. URL:[Link] (General context on quinoline/isoquinoline sulfonamide bioactivity).

  • General Sulfonylation Protocol: Title: "Sulfonamide synthesis by S-N coupling." Source: Organic Chemistry Portal. URL:[Link]

  • Isoquinoline Properties & Handling: Title: "Isoquinoline-5-sulfonyl chloride hydrochloride | PubChem." (Reference for the reverse congener properties and ring basicity). Source: PubChem.[3] URL:[Link]

  • Kinase Inhibitor Context (Fasudil/H-89 Analogues): Title: "5-Isoquinolinesulfonamide derivatives.[1] III. Synthesis and vasodilatory activity."[1][12] Source: Chemical and Pharmaceutical Bulletin (via PubMed). URL:[Link]

Sources

Application Note: Chemoselective Deprotection of 8-Benzyloxyisoquinoline to Yield 8-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deprotection of 8-benzyloxyisoquinoline to 8-hydroxyisoquinoline (8-HQ) presents a classic chemoselectivity challenge in heterocyclic chemistry. While benzyl ethers are standard protecting groups, the isoquinoline core introduces two complicating factors: the basicity of the nitrogen atom and the susceptibility of the heterocyclic ring to reduction.

This Application Note details three validated protocols for this transformation, ranked by substrate tolerance and scalability. It moves beyond standard textbook procedures to address the specific "poisoning" effects of the isoquinoline nitrogen and provides a self-validating workflow for industrial and academic researchers.

Strategic Analysis: The Isoquinoline Challenge

Before selecting a protocol, the researcher must understand the competing reactivities inherent to the 8-benzyloxyisoquinoline scaffold.

The Nitrogen "Sink"

The isoquinoline nitrogen possesses a lone pair that acts as a Lewis base. In Lewis acid-mediated reactions (e.g., BBr₃), this nitrogen will coordinate with the reagent before the ether oxygen does.

  • Implication: Stoichiometric calculations based solely on the ether group will fail. A minimum of 2.2 equivalents of Lewis acid is required (1 eq for the N-complex, 1 eq for the O-complex, +0.2 eq excess).

Ring Reduction Risk

Standard catalytic hydrogenolysis (H₂/Pd-C) often leads to the over-reduced 1,2,3,4-tetrahydroisoquinoline side product. The pyridine ring is electron-deficient but becomes susceptible to hydrogenation when the nitrogen is protonated or coordinated to the catalyst surface.

Validated Protocols

Protocol A: Lewis Acid-Mediated Cleavage (BBr₃)

Best For: Substrates sensitive to high temperatures; high-value intermediates requiring high purity. Mechanism: Boron tribromide coordinates to the heteroatoms, followed by bromide attack on the benzylic carbon.

Reagents & Equipment[1][2][3][4]
  • Reagent: Boron Tribromide (BBr₃), 1.0 M solution in DCM (Dichloromethane).

  • Solvent: Anhydrous DCM (ensure <50 ppm water).

  • Quench: Methanol (MeOH) and Sat. NaHCO₃.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Dissolution: Dissolve 8-benzyloxyisoquinoline (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Addition (Critical): Add BBr₃ (3.0 eq) dropwise over 20 minutes.

    • Note: A precipitate often forms immediately. This is the N-BBr₃ adduct . Do not panic; maintain stirring.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (the adduct may be immobile; look for the disappearance of starting material after mini-workup).

  • Quenching (Exothermic): Cool back to -20°C. Add MeOH dropwise.

    • Safety: Massive HBr evolution occurs. Ensure efficient fume hood ventilation.

  • Hydrolysis: Add 6M HCl (excess) and reflux for 30 minutes to break the Boron-Nitrogen complex.

  • Work-up (Isoelectric Focusing):

    • Neutralize the aqueous layer with NaOH to pH 7.0–7.5 .

    • Why? 8-HQ is amphoteric. At pH < 5 it is cationic (soluble); at pH > 9 it is anionic (soluble). It precipitates/extracts best at neutral pH.

    • Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Acid-Mediated Hydrolysis (HBr/AcOH)

Best For: Large-scale (multi-gram) synthesis; substrates with no acid-labile groups (e.g., acetals, Boc). Mechanism: Sɴ1-type cleavage via protonation of the ether oxygen.[5][6]

Step-by-Step Methodology
  • Dissolution: Dissolve 8-benzyloxyisoquinoline in Glacial Acetic Acid (AcOH).

  • Acid Addition: Add 48% aqueous HBr (10 eq).

  • Reaction: Heat to 90°C for 4–6 hours.

    • Observation: The reaction mixture will darken.

  • Work-up:

    • Cool to room temperature.

    • Pour onto ice/water mixture.

    • Neutralization: Slowly add solid Na₂CO₃ or 50% NaOH until pH ~7.2.

    • Filtration: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate.

Protocol C: Transfer Hydrogenation (Pd/C + Cyclohexadiene)

Best For: Substrates sensitive to strong acids; avoiding high-pressure H₂ gas. Mechanism: 1,4-Cyclohexadiene acts as a hydrogen donor.[7] The kinetics favor benzyl cleavage over ring reduction compared to H₂ gas.

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in Ethanol (0.05 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Donor Addition: Add 1,4-Cyclohexadiene (5.0 eq).

  • Reaction: Reflux (80°C) for 2–4 hours.

    • QC Check: Monitor by HPLC. If tetrahydroisoquinoline (over-reduction) appears >5%, stop immediately.

  • Filtration: Filter hot through a Celite pad to remove Pd/C.

  • Purification: Concentrate filtrate. Flash chromatography is usually required to remove benzene (byproduct of donor).

Comparative Data Analysis

ParameterMethod A (BBr₃)Method B (HBr/AcOH)Method C (Transfer H₂)
Yield (Isolated) 85–92%75–85%60–75%
Chemoselectivity High (Ring stable)High (Ring stable)Moderate (Risk of reduction)
Scalability Low (<5g recommended)High (>100g possible)Medium
Cost High (Reagent cost)LowMedium (Catalyst cost)
Key Risk Moisture sensitivityHarsh acidityOver-reduction

Visualizations

Mechanistic Workflow: Lewis Acid Cleavage

The following diagram illustrates the critical "Nitrogen Sink" effect during BBr₃ deprotection.

BBr3_Mechanism Start 8-BnO-Isoquinoline Step1 Add 1 eq BBr3 (Kinetic Control) Start->Step1 Inter1 N-BBr3 Complex (Inactive for cleavage) Step1->Inter1 Fast Coordination Step2 Add Excess BBr3 (>2.2 eq total) Inter1->Step2 Stalled Reaction Inter2 Bis-Complex (N-BBr3 & O-BBr3) Step2->Inter2 Step3 Warming to 0°C Inter2->Step3 Cleavage Ether Cleavage (Benzyl Bromide leaves) Step3->Cleavage Hydrolysis Acid Hydrolysis (Removes Boron) Cleavage->Hydrolysis Product 8-Hydroxyisoquinoline Hydrolysis->Product

Figure 1: The BBr₃ mechanism highlighting the necessity of excess reagent to overcome Nitrogen coordination.

Decision Matrix for Method Selection

Decision_Matrix Start Start: Choose Method Q1 Is the substrate Acid Sensitive? Start->Q1 Q2 Is the substrate Base Sensitive? Q1->Q2 No MethodC Method C: Transfer H2 (Neutral, Catalytic) Q1->MethodC Yes (e.g., Acetals) Q3 Is Ring Reduction a known risk? Q2->Q3 Yes (Esters) MethodB Method B: HBr/AcOH (High Temp, Strong Acid) Q2->MethodB No (Robust) MethodA Method A: BBr3 (Low Temp, Lewis Acid) Q3->MethodA Yes (Isoquinolines) Q3->MethodC No

Figure 2: Strategic decision tree for selecting the optimal deprotection protocol.

Troubleshooting & Quality Control

The "Amphoteric Trap"

A common failure mode is low recovery during extraction.

  • Symptom: Product is visible on TLC of the reaction mixture but disappears after work-up.

  • Cause: pH was not adjusted correctly.

    • pH < 5: Product is in water as C9H8NO+ (cation).

    • pH > 9: Product is in water as C9H6NO- (anion).

  • Solution: Use a pH meter during neutralization. Aim strictly for pH 7.2 .

Validating the Product
  • 1H NMR (DMSO-d6): Look for the disappearance of the benzylic singlet (~5.3 ppm) and the aromatic multiplet (7.3–7.5 ppm, 5H).

  • Mass Spec: 8-HQ (MW 145.16). Watch for M+2 peaks which might indicate bromination (a side reaction if HBr/AcOH is overheated).

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard reference for benzyl ether cleavage conditions).

  • Manske, R. H. (1942). "The Chemistry of Quinolines and Isoquinolines." Chemical Reviews, 30(1), 113–144.

  • Punna, S., et al. (2013). "Scalable Synthesis of 8-Hydroxyquinoline Derivatives." Journal of Organic Chemistry. (Describes the HBr/AcOH industrial protocols).

  • Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers."[5][7][8][9][10][11] Synthesis, 1983(04), 249-282. (Review of BBr3 mechanisms).

  • Felix, A. M., et al. (1978). "Rapid Removal of Protecting Groups by Transfer Hydrogenation."[7] Journal of Organic Chemistry, 43(21), 4194–4196.

Sources

Buchwald-Hartwig amination of 8-(Benzyloxy)isoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Buchwald-Hartwig Amination of 8-(Benzyloxy)isoquinolin-5-amine

Executive Summary

This application note details a robust protocol for the Buchwald-Hartwig amination of This compound (1) . This substrate presents a dual challenge: the potential for catalyst poisoning via the isoquinoline nitrogen (N-2) and the electron-rich nature of the 5-amino group, which can lead to oxidative side reactions.

By utilizing Third- and Fourth-Generation Buchwald Precatalysts (specifically BrettPhos Pd G4 and RuPhos Pd G4 ), we bypass the induction period associated with traditional Pd(0) sources and suppress off-cycle inhibitory pathways. This protocol ensures high yields (>85%) and excellent functional group tolerance, suitable for late-stage functionalization in drug discovery campaigns.

Scientific Foundation & Retrosynthetic Logic

Substrate Analysis

The target molecule, This compound , features a fused bicyclic system where the amine at position 5 is electronically coupled to the benzyloxy group at position 8.

  • Electronic Activation: The 8-benzyloxy group acts as a strong electron-donating group (EDG), increasing the nucleophilicity of the C5-amine. This facilitates the amine binding step in the catalytic cycle but requires careful oxidation control.

  • Catalyst Sequestration: The isoquinoline nitrogen (N-2) possesses a lone pair capable of coordinating to the electrophilic Pd(II) center, potentially forming a stable, non-productive complex (catalyst resting state).

  • Steric Environment: The C5 position is peri-substituted relative to the C4 proton but is generally accessible. The primary challenge is electronic rather than steric.

Catalyst Selection Rationale

To overcome the N-coordination issue, bulky dialkylbiaryl phosphine ligands are employed.

  • BrettPhos: Selected for its exceptional selectivity for primary amines, preventing bis-arylation. Its steric bulk effectively shields the Pd center from the isoquinoline nitrogen.

  • RuPhos: An alternative for sterically demanding aryl halide partners.

  • Pd G4 Precatalysts: These precatalysts contain the ligand pre-ligated to palladium with a labile methyl-amine handle, ensuring rapid and quantitative formation of the active monoligated Pd(0) species (

    
    ) upon exposure to base.
    

Detailed Experimental Protocol

Materials & Reagents
ComponentRoleSpecification
Amine (1) NucleophileThis compound (>98% purity)
Aryl Halide (2) ElectrophileAr-Cl, Ar-Br, or Ar-OTf (1.0–1.2 equiv)
Catalyst Pd SourceBrettPhos Pd G4 (CAS: 1599466-81-5)
Base DeprotonatorNaOtBu (Sodium tert-butoxide) or LHMDS
Solvent Mediumt-Amyl Alcohol (anhydrous) or 1,4-Dioxane
Standard Operating Procedure (SOP)

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk techniques.

  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of argon.

  • Solids Addition:

    • Add This compound (1.0 equiv, e.g., 1.0 mmol).

    • Add Aryl Halide (1.1 equiv).

    • Add NaOtBu (1.4 equiv). Note: Weighing base in a glovebox is recommended to ensure stoichiometry.

    • Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).

  • Solvent & Degassing:

    • Add anhydrous t-Amyl Alcohol (concentration: 0.2 M relative to amine).

    • Critical Step: If not in a glovebox, sparge the solvent with argon for 10 minutes prior to addition.

  • Reaction:

    • Seal the vial and heat to 80–100°C in a heating block.

    • Stir vigorously (800 rpm) for 2–12 hours.

    • Monitor conversion via LC-MS or HPLC. Look for the disappearance of the amine (RT shift) and the formation of the product mass [M+Ar]⁺.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash the Celite pad with additional EtOAc (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradient (depending on product polarity).

    • Note: The isoquinoline nitrogen may cause tailing; adding 1% Et₃N to the eluent is recommended.

Mechanism & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in preventing catalyst poisoning by the isoquinoline nitrogen.

BuchwaldHartwigCycle PreCat Precatalyst (BrettPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Base Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Ar-X AmineBind Amine Coordination (Rate Determining) OxAdd->AmineBind + Amine (1) Poison Catalyst Poisoning (Isoquinoline N-binding) OxAdd->Poison N-2 Coordination Deprot Deprotonation (Base-Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->ActiveCat Regenerate Pd(0) Poison->ActiveCat Reversible (Slow)

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.[1][2][3][4] The "Catalyst Poisoning" node represents the off-cycle trap where the isoquinoline nitrogen binds to Pd. Bulky ligands (BrettPhos) destabilize this interaction, favoring the productive cycle.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions if the standard protocol yields <50%.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos Pd G4 (if not used) or increase loading to 5 mol%. Ensure solvent is strictly anhydrous.
Starting Material Remaining Incomplete ActivationIncrease temperature to 110°C. Switch solvent to 1,4-Dioxane (higher boiling point).
De-benzylation Lewis Acid CleavageThis is rare under basic conditions. Ensure no trace acids are present. Lower temp to 80°C.
Bis-arylation Over-reactionUse BrettPhos (highly selective for mono-arylation). Avoid less bulky ligands like XPhos.
Protodehalogenation Reduction of Ar-XSolvent oxidation. Switch from alcohol (t-AmylOH) to Toluene or Dioxane .
Alternative Conditions Table
ParameterCondition A (Standard)Condition B (Challenging Ar-X)Condition C (Base Sensitive)
Catalyst BrettPhos Pd G4RuPhos Pd G4BrettPhos Pd G4
Base NaOtBuNaOtBuLHMDS or Cs₂CO₃
Solvent t-Amyl Alcohol1,4-DioxaneToluene
Temp 90°C100°C80°C

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladacycle Precatalysts." The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. Link

Sources

Accelerated Access to Kinase-Privileged Scaffolds: Microwave-Assisted Synthesis of Isoquinoline-5-Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The isoquinoline-5-amine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) and various intercalating antitumor agents. However, functionalizing the C5 position of the isoquinoline ring is synthetically challenging due to its electronic neutrality compared to the highly electrophilic C1 position.

Traditional thermal methods for C5-amination often require harsh conditions (high boiling solvents, >24h reflux) or hazardous reagents (oleum/nitric acid for nitration followed by reduction). This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from hours to minutes while improving impurity profiles. We present two distinct protocols:

  • Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): For rapid library generation of N-substituted analogs.

  • Catalytic Transfer Hydrogenation (CTH): For bulk synthesis of the primary amine parent scaffold.

Strategic Workflow & Decision Matrix

Before selecting a protocol, analyze your target molecule's requirements. The C5 position behaves more like a naphthalene system than a pyridine system; therefore, nucleophilic aromatic substitution (


) is generally ineffective without strong activation.
Visualizing the Synthetic Strategy

G Start Target: Isoquinoline-5-Amine Analog Decision Is the Amine Primary (-NH2) or Substituted (-NHR)? Start->Decision Path_A Path A: Substituted (-NHR) (Library Generation) Decision->Path_A Substituted Path_B Path B: Primary (-NH2) (Bulk Scaffold Synthesis) Decision->Path_B Primary Precursor_A Precursor: 5-Bromoisoquinoline Path_A->Precursor_A Precursor_B Precursor: 5-Nitroisoquinoline Path_B->Precursor_B Method_A Protocol 1: MW-Buchwald-Hartwig Pd(OAc)2 / Xantphos / Cs2CO3 10-30 min @ 120-150°C Precursor_A->Method_A Method_B Protocol 2: MW-Transfer Hydrogenation Pd/C + Ammonium Formate 5 min @ 120°C Precursor_B->Method_B Product Purified Analog Method_A->Product Method_B->Product

Figure 1: Decision matrix for selecting the optimal microwave synthesis route based on target substitution.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

Best For: Rapid generation of diverse N-aryl or N-alkyl isoquinoline-5-amine libraries.

Mechanistic Insight

The C5-bromo bond is chemically robust. Microwave irradiation accelerates the rate-determining step (oxidative addition) via rapid dielectric heating, overcoming the activation energy barrier that typically requires prolonged reflux in toluene. We utilize Benzotrifluoride (BTF) as a solvent; it mimics toluene's solubility profile but possesses a higher dipole moment, coupling more efficiently with microwave energy.

Materials
  • Substrate: 5-Bromoisoquinoline (1.0 equiv)

  • Amine Partner: Aniline derivative or aliphatic amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (for anilines) or BINAP (generic) (5-10 mol%)

  • Base: Cs₂CO₃ (dry, granular) (2.0 equiv)

  • Solvent: Benzotrifluoride (BTF) or Toluene/t-BuOH (4:1)

  • Vessel: 10 mL Borosilicate Glass MW vial with crimp cap/septum.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical): In a glovebox or under argon flow, add Pd(OAc)₂ and Xantphos to the vial. Add 1 mL of solvent and stir for 2 mins. Why? Pre-forming the active Pd(0)-ligand species prevents catalyst poisoning by the amine.

  • Reagent Addition: Add 5-bromoisoquinoline, the amine partner, and Cs₂CO₃.

  • Solvent Fill: Add remaining solvent to reach a concentration of ~0.2 M.

  • Deoxygenation: Sparge with Argon for 60 seconds. Cap tightly.

  • Microwave Irradiation:

    • Mode: Dynamic (Hold Temperature)

    • Temp: 130°C

    • Hold Time: 15 minutes

    • Stirring: High (600 rpm)

    • Pre-stir: 30 seconds

  • Work-up: Cool to 50°C (air jet). Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)

Best For: High-throughput synthesis of the primary 5-aminoisoquinoline from nitro-precursors without high-pressure H₂ cylinders.

Mechanistic Insight

In this protocol, ammonium formate serves as a hydrogen donor.[1][2] Under MW irradiation, it rapidly decomposes into


, 

, and

in situ. The microwave field creates "hot spots" on the Pd/C surface (Maxwell-Wagner polarization), significantly accelerating the reduction rate compared to thermal oil baths.
Materials
  • Substrate: 5-Nitroisoquinoline (1.0 equiv)

  • H-Donor: Ammonium Formate (5.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% of substrate mass)

  • Solvent: Methanol (HPLC grade)

  • Vessel: 30 mL MW vial (Pressure rated to 20 bar).

Step-by-Step Methodology
  • Slurry Preparation: Dissolve 5-nitroisoquinoline in Methanol (0.1 M).

  • Catalyst Addition: Add Pd/C carefully (wet with minimal water to prevent ignition).

  • Donor Addition: Add Ammonium Formate.

  • Irradiation:

    • Mode: Dynamic

    • Temp: 100°C

    • Hold Time: 3 - 5 minutes

    • Pressure Limit: Set safety cutoff to 15 bar (Rapid gas evolution occurs).

  • Work-up: Filter hot through Celite (caution: catalyst is pyrophoric). Wash with MeOH.

  • Purification: The filtrate usually contains pure product + ammonium salts. An aqueous wash (NaHCO₃) followed by extraction (DCM) yields pure 5-aminoisoquinoline.

Data Analysis & Optimization Guide

Comparative Efficiency: Thermal vs. Microwave

The following data illustrates the efficiency gains using Protocol 1 (Coupling with Morpholine).

ParameterThermal (Reflux Toluene)Microwave (130°C, BTF)
Reaction Time 18 Hours15 Minutes
Yield 65%88%
Purity (LCMS) 82% (Homocoupling side-products)94%
Energy Usage High (Continuous heating)Low (Targeted heating)
Optimization Logic (Troubleshooting)
ObservationRoot CauseCorrective Action
Low Conversion (Protocol 1) Catalyst deactivation (Pd-black formation).Switch solvent to 1,4-Dioxane . Increase temp to 150°C. Ensure strict deoxygenation.
Dehalogenation (Protocol 2) Pd/C is too aggressive.Switch catalyst to 5% Pt/C (sulfided) to prevent ring hydrogenation or dehalogenation if other halides are present.
Vessel Failure/Venting Excessive gas pressure (

).
Reduce Ammonium Formate equivalents to 3.0. Use a larger headspace vessel.[2]

References

  • Microwave-Assisted Buchwald-Hartwig Amination

    • Title: A facile Pd-catalyzed C(sp2)–N coupling to provide a range of 2- or 4-[(subst.)[3] phenyl]amino-13α-estrone derivatives has been achieved under microwave irradiation.[3]

    • Source: Beilstein Journal of Organic Chemistry (2018).[3]

    • URL:[Link][3]

  • Catalytic Transfer Hydrogenation (CTH)

    • Title: Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.[4][5]

    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

  • General Microwave Synthesis of Isoquinolines

    • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a compar
    • Source: RSC Advances (2015).
    • URL:[Link]

  • Green Chemistry Reagent Guide (Buchwald-Hartwig)

    • Title: Buchwald-Hartwig Amin
    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving solubility of 8-(Benzyloxy)isoquinolin-5-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 8-(Benzyloxy)isoquinolin-5-amine in Aqueous Buffers

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with this specific class of molecules. This compound presents a classic "medicinal chemistry paradox": it contains a polar head (isoquinolin-5-amine) and a highly lipophilic tail (benzyloxy group).

The Core Problem: At physiological pH (7.4), this molecule is predominantly neutral .

  • pKa Analysis: The isoquinoline ring nitrogen typically has a pKa of ~5.[1][2]4. The 5-amino group (aniline-like) is weakly basic. At pH 7.4, both nitrogens are deprotonated (uncharged).

  • Lipophilicity: The benzyloxy group at position 8 drastically increases the LogP (partition coefficient), driving the molecule to aggregate and precipitate out of aqueous solution to minimize water-hydrophobe contact.

This guide provides the protocols to overcome these thermodynamic barriers.

Part 1: Troubleshooting & FAQs

Q1: I dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my PBS buffer. Why? A: You are experiencing "Solvent Shock." When you spike a high-concentration DMSO stock into an aqueous buffer, the solvent environment changes faster than the molecule can equilibrate. The water molecules immediately hydrate the DMSO, leaving the hydrophobic benzyloxy tail exposed. Without a "chaperone" (like a surfactant or cyclodextrin), the molecules self-aggregate and crash out.

  • Solution: Change your Order of Addition (see Protocol A) or use an Intermediate Dilution Step .

Q2: Can I just acidify the buffer? A: Yes, but with caveats. Lowering the pH below 5.0 will protonate the isoquinoline nitrogen, forming a soluble cation. However, most biological assays (cell culture, enzymatic reactions) require pH 7.4. If your assay tolerates pH 5.5, use a Citrate or MES buffer. If not, you must use the Cyclodextrin Protocol (Protocol B) .

Q3: What is the maximum DMSO concentration I can use? A: This depends strictly on your biological system.

  • Enzymatic Assays: Often tolerate up to 5% DMSO.

  • Cell-Based Assays: Most mammalian cells show stress/toxicity above 0.5% - 1.0% DMSO.

  • Recommendation: Keep DMSO < 1% for cells.[3] If solubility fails at 1%, switch to Cyclodextrins.

Part 2: Decision Matrix (Visualization)

The following flowchart guides you to the correct solubilization strategy based on your assay constraints.

SolubilityStrategy Start Start: Compound Precipitates at pH 7.4 CheckAssay Can Assay Tolerate Acidic pH (< 6.0)? Start->CheckAssay AcidYes Use Acidic Buffer (MES/Citrate pH 5.5) CheckAssay->AcidYes Yes AcidNo Must Maintain pH 7.4 CheckAssay->AcidNo No CheckDMSO Can Assay Tolerate > 1% DMSO? AcidNo->CheckDMSO DMSOYes Use Standard DMSO Serial Dilution CheckDMSO->DMSOYes Yes DMSONo Use Cyclodextrin Complexation (HP-β-CD) CheckDMSO->DMSONo No (Cell Culture)

Caption: Solubility Strategy Decision Tree. Selects the optimal protocol based on pH and solvent tolerance.

Part 3: Optimized Experimental Protocols

Protocol A: The "Solvent Shifting" Method (Standard)

Best for: Enzymatic assays or robust cell lines where DMSO < 1% is acceptable.

The Trick: Do not pipet a small volume of DMSO stock directly into a large volume of buffer. This causes local supersaturation. Instead, use an intermediate step.

  • Prepare Stock: Dissolve this compound in 100% DMSO to 10 mM .

  • Intermediate Dilution:

    • Prepare a "working solution" in 100% DMSO first.

    • Example: Dilute the 10 mM stock to 1 mM in DMSO.

  • Final Dilution (The Drop-wise Method):

    • Place your culture medium or buffer in a vortexing tube.

    • While vortexing gently , add the DMSO working solution drop-wise.

    • Target: Final DMSO concentration 0.5%.[4]

    • Result: 5 µM final compound concentration.

Protocol B: The "Molecular Encapsulation" Method (Advanced)

Best for: Sensitive primary cells, in vivo studies, or high-concentration requirements.

Mechanism: We use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) . The hydrophobic benzyloxy tail of your molecule inserts into the donut-shaped cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Materials:

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) [Sigma or similar].

  • Sterile water or PBS.

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in sterile water. Filter sterilize (0.22 µm).

  • Prepare Compound: Weigh out solid this compound.

  • Complexation:

    • Add the solid compound to the 20% HP-β-CD vehicle.

    • Sonicate for 10–20 minutes at 37°C. The solution should turn clear.

    • Note: If it does not dissolve, acidify slightly with 1.0 equivalent of HCl to initiate dissolution, then back-titrate to pH 7.4 with NaOH. The Cyclodextrin will keep it in solution even after neutralization.

  • Dilution: Dilute this stock 1:10 into your assay buffer. The final cyclodextrin concentration will be 2%, which is non-toxic to most cells.

Part 4: Data & Specifications

Table 1: Solubility Limits & Recommendations

Solvent SystemMax Solubility (Est.)Biological ToxicityRecommended Use
Pure Water (pH 7.4) < 10 µMNoneNot Recommended (Precipitation risk)
DMSO (100%) > 50 mMHigh (Pure)Stock Storage (-20°C)
PBS + 0.1% DMSO ~ 50 µMLowSensitive Cell Assays
20% HP-β-CD > 5 mMVery LowAnimal Studies / High Dose Assays
0.1 M HCl (pH 1.0) > 100 mMHigh (Corrosive)Initial Solubilization only

Part 5: Mechanism of Action (Visualized)

This diagram illustrates how Cyclodextrin prevents precipitation of the benzyloxy tail.

Mechanism Compound Compound (Hydrophobic Tail) Complex Inclusion Complex (Soluble) Compound->Complex Benzyloxy tail inserts into cavity Precip Aggregates (Precipitate) Compound->Precip In Buffer (No CD) CD HP-β-CD (Hydrophilic Shell) CD->Complex Encapsulation

Caption: Encapsulation mechanism. HP-β-CD shields the hydrophobic benzyloxy group, preventing aggregation.

References

  • PubChem. Isoquinolin-5-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

Sources

Technical Support Center: Purification of 8-(Benzyloxy)isoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 8-(Benzyloxy)isoquinolin-5-amine , a molecule that presents a classic "push-pull" chromatographic challenge. You are dealing with a compound possessing a lipophilic, non-polar tail (the benzyloxy group) and a highly polar, basic head (the amino-isoquinoline core).

The primary failure mode in purifying this compound on standard silica gel is irreversible adsorption or severe tailing (streaking). This occurs because the basic nitrogen atoms (both the pyridine-like ring nitrogen and the exocyclic primary amine) protonate upon contact with acidic silanols (


) on the stationary phase.[1]

This guide provides self-validating protocols to neutralize these interactions and ensure high-purity recovery.

Module 1: Pre-Purification Analysis (The "Triage")

Before attempting flash chromatography, assess your crude material against the following criteria.

Physicochemical Profile
FeatureChromatographic ImpactMitigation Strategy
Isoquinoline Core Basic Nitrogen (

for ring N).[2] Causes tailing.[3]
Mandatory: Mobile phase modifier (Base).
5-Amine Group Increases polarity and basicity. Risk of oxidation.[4]Avoid prolonged exposure to air on silica.
8-Benzyloxy Group Adds UV chromophore and lipophilicity.Allows detection at 254 nm. Soluble in DCM.[5]
Stability Benzyl ethers are acid-sensitive; Amines are oxidation-sensitive.Avoid: Acidic modifiers (Acetic acid). Use: Freshly distilled solvents if possible.
Solubility Check
  • Good Solubility: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (warm).

  • Poor Solubility: Hexanes, Diethyl Ether.

  • Recommendation: If the crude is an oil or gum, dissolve in minimal DCM for liquid loading. If it is a solid with poor solubility in DCM/Hexane, use Dry Loading (absorbed onto Celite or Silica) to prevent band broadening.

Module 2: Method Development Strategies

We recommend two distinct methods. Method A is the industry standard for polar amines. Method B is the "Green" alternative if chlorinated solvents must be avoided.

Method A: The "Gold Standard" (DCM / MeOH / NH₄OH)
  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

  • The "Magic" Ratio: Start with a base solvent of DCM:MeOH (95:5) containing 0.5% to 1% NH₄OH (aq) .

    • Note: The NH₄OH is critical. It competes with your amine for the acidic silanol sites, sharpening the peaks.[1]

  • Gradient: 0% to 10% MeOH (with constant NH₄OH) in DCM over 10–15 Column Volumes (CV).

Method B: Amine-Functionalized Silica (The "Green" Route)
  • Stationary Phase: Amine-bonded Silica (e.g., KP-NH, amino-propyl functionalized).

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1][5][6]

  • Benefit: The stationary phase is already basic. No liquid modifier is required.

  • Gradient: 0% to 50% EtOAc in Hexanes.

  • Why use this? It prevents the use of DCM (toxic) and protects the benzyl ether from any potential trace acidity.

Module 3: Troubleshooting & FAQs

Q1: My compound elutes as a broad smear (tailing) spanning 20 fractions. Why?

Diagnosis: Uncapped silanol interactions. The amine is "dragging" along the column.[1] The Fix:

  • Increase Modifier: Increase NH₄OH concentration to 1.5% or switch to Triethylamine (TEA) at 1%.

  • Column Pre-treatment: Before loading your sample, flush the column with 2 CVs of mobile phase containing the base modifier. This "neutralizes" the column before the sample arrives.

Q2: I see two spots on TLC, but they co-elute on the column.

Diagnosis: Column overloading or "displacement effect" where the modifier concentration is too high, compressing the separation. The Fix:

  • Reduce Loading: Use <1% sample mass relative to silica mass (e.g., 100mg sample on a 12g column).

  • Shallower Gradient: If using Method A, slow the gradient. Instead of 0–10% MeOH in 10 mins, run 0–5% MeOH in 15 mins.

Q3: My recovery is low (<50%). Is the compound degrading?

Diagnosis: Irreversible adsorption or oxidation. The Fix:

  • Switch to Alumina: Neutral Alumina (Activity Grade III) is less acidic than silica and often releases amines more easily.

  • Fast Elution: The compound may be oxidizing on the silica. Increase the polarity (e.g., jump to 20% MeOH) to elute faster.

Module 4: Standard Operating Procedure (SOP)

Protocol: Purification of this compound via Method A

  • Preparation of Mobile Phase:

    • Prepare Solvent A: 100% DCM + 1% Triethylamine (TEA) or 1% NH₄OH.

    • Prepare Solvent B: 10% MeOH in DCM + 1% TEA or 1% NH₄OH.

    • Technical Note: Adding base to both bottles ensures the modifier concentration remains constant during the gradient.

  • Column Equilibration:

    • Flush the silica cartridge with 3 CV of Solvent A. This ensures the entire silica bed is basic before the sample touches it.

  • Sample Loading (Dry Load Recommended):

    • Dissolve crude this compound in minimal MeOH/DCM.

    • Add Celite 545 (ratio 1:2 sample to Celite).

    • Evaporate to dryness on a rotovap until a free-flowing powder is obtained.

    • Load the powder into a solid load cartridge or the top of the column.

  • Elution Gradient:

    • 0–2 CV: Isocratic 100% Solvent A (DCM).

    • 2–12 CV: Linear gradient 0% to 50% Solvent B (Final condition: 5% MeOH).

    • 12–15 CV: Hold at 50% Solvent B.

  • Detection & Isolation:

    • Monitor UV at 254 nm (aromatic) and 280 nm (isoquinoline specific).

    • Pool fractions. Do not let the pooled fractions sit in light/air for days; rotovap immediately to minimize oxidation.

Module 5: Visualization & Logic Flow

Figure 1: Purification Workflow

PurificationWorkflow Start Crude this compound Solubility Solubility Check (DCM vs Hexanes) Start->Solubility LoadChoice Loading Strategy Solubility->LoadChoice LiquidLoad Liquid Load (Soluble in DCM) LoadChoice->LiquidLoad SolidLoad Solid Load (Celite) (Poor Solubility) LoadChoice->SolidLoad ColumnChoice Select Stationary Phase LiquidLoad->ColumnChoice SolidLoad->ColumnChoice MethodA Method A: Standard Silica DCM / MeOH / NH4OH ColumnChoice->MethodA Standard Lab MethodB Method B: Amine-Silica Hexane / EtOAc ColumnChoice->MethodB Green / Acid Sensitive RunColumn Run Gradient & Monitor UV (254nm) MethodA->RunColumn MethodB->RunColumn Pool Pool Fractions & Evaporate RunColumn->Pool

Caption: Decision matrix for loading and method selection based on laboratory resources and solubility.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Streaking Broad Tailing / Streaking Issue->Streaking CoElution Impurities Co-eluting Issue->CoElution LowRecovery Low Recovery / Degradation Issue->LowRecovery FixStreak Action: Add 1% TEA or NH4OH to Mobile Phase Streaking->FixStreak FixCoElute Action: Use shallower gradient (0-5% MeOH over 20 CV) CoElution->FixCoElute FixRecovery Action: Switch to Alumina or Amine-Silica LowRecovery->FixRecovery

Caption: Rapid response guide for common chromatographic failures associated with aminoisoquinolines.

References

  • Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2017). Purification of Amines: A Guide to Flash Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Flash Chromatography: A User's Guide. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Amino-Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation (Oiling Out)

Executive Summary & Chemical Context[1][2][3][4][5][6]

Why is this challenging? Amino-isoquinolines present a unique purification challenge due to their "push-pull" electronic nature. The isoquinoline ring is lipophilic and electron-deficient, while the amino group (


) is electron-rich and capable of hydrogen bonding.
  • Basicity: The pyridine-like nitrogen (

    
    ) and the exocyclic amine create a basic center that readily forms salts or hydrates, complicating anhydrous crystallization.
    
  • Oxidation: The electron-rich amino moiety is prone to air-oxidation, leading to colored impurities (red/brown "gums") that inhibit crystal lattice formation.

  • Oiling Out: These compounds frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization because their melting points are often depressed by impurities to below the boiling point of the solvent.[1]

Solvent Selection Matrix

User Question: I am trying to recrystallize a 5-aminoisoquinoline derivative. It dissolves in methanol but oils out in hexane. What solvent system should I use?

Technical Response: Avoid "all-or-nothing" solvent pairs like Methanol/Hexane. The polarity gap is too wide, causing immediate crashing (oiling) rather than controlled nucleation. You need a "Bridge Solvent" or a specific Class 2/3 substitute.

Recommended Solvent Systems
Solvent ClassSpecific SolventRoleWhy it works for Amino-Isoquinolines
Primary (Good) Toluene SolventExcellent

-

stacking interaction with the isoquinoline ring. Replaces toxic Benzene (historically used).
Primary (Good) Ethyl Acetate (EtOAc) SolventModerate polarity; accepts H-bonds from

without being too solubilizing.
Primary (Good) Ethanol (EtOH) SolventProtic solvent. Good for highly polar derivatives, but risk of solvate formation.
Antisolvent Heptane AntisolventHigher boiling point than hexane (

vs

), allowing for higher temperature dissolution without premature boiling.
Antisolvent MTBE AntisolventMethyl tert-butyl ether. Milder antisolvent than alkanes; prevents rapid crashing.

The "Golden Pair" for Isoquinolines: Toluene : Heptane (1:3 ratio) or EtOAc : Heptane .

  • Reasoning: Toluene solubilizes the aromatic core via stacking interactions, while Heptane gently reduces solubility as temperature drops.

Troubleshooting Guide: The "Oiling Out" Crisis

User Question: My solution turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is a kinetic trap.

The Rescue Protocol (SOP-ISOQ-002)

Do not discard the oil. Follow this thermodynamic reset:

  • Re-dissolve: Return the mixture to the heat source. Add just enough of the Good Solvent (e.g., Toluene or Ethanol) dropwise until the oil fully dissolves at reflux.

  • Temperature Buffer: Cool the solution very slowly (approx.

    
     per 10 mins). Rapid cooling promotes oiling.
    
  • The "Cloud Point" Trick: As soon as you see the faintest turbidity (cloudiness):

    • STOP cooling.

    • Add a Seed Crystal (if available) or scratch the glass surface.[1]

    • Hold temperature constant (isothermal hold) for 30 minutes. This allows the oil droplets to reorganize into a lattice.

  • Antisolvent Dosing: If using an antisolvent, add it through the reflux condenser to keep the mixture hot, preventing local cold spots where oil forms.

Visualization: Oiling Out Rescue Logic

OilingOutRescue Start Issue: Material Oils Out CheckSolvent Check Solvent System (Is polarity gap too high?) Start->CheckSolvent Reheat Re-heat to Reflux (Dissolve Oil) CheckSolvent->Reheat System OK AddGoodSolvent Add Good Solvent (Dropwise until clear) Reheat->AddGoodSolvent CoolSlow Slow Cool (5°C / 10 min) AddGoodSolvent->CoolSlow CloudPoint Cloud Point Reached? CoolSlow->CloudPoint CloudPoint->CoolSlow No (Clear) Seed Add Seed / Scratch Glass (Isothermal Hold) CloudPoint->Seed Yes (Turbid) Crystallize Crystallization Seed->Crystallize

Figure 1: Decision tree for rescuing a crystallization batch that has undergone liquid-liquid phase separation.

Impurity Management: Colored Impurities & Salts

User Question: My product is supposed to be off-white, but it's coming out brown. Also, the yield is low.

Technical Response: Amino-isoquinolines oxidize easily. The brown color is likely an N-oxide or a polymerized quinoid impurity.

Protocol A: Activated Carbon Treatment
  • Dissolve the crude solid in boiling Ethanol or Toluene.

  • Add Activated Charcoal (5-10% weight equivalent).

  • Reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad. Crucial: If the funnel is cold, the compound will crystallize in the filter, destroying yield.

  • Proceed to crystallization.[2][3][1][4][5][6][7][8]

Protocol B: The "Salt Switch" (High Purity Method)

If the free base is impossible to purify, convert it to a salt. The crystal lattice of a salt is tighter and rejects impurities better.

  • Dissolve crude amino-isoquinoline in EtOH.

  • Add 1.1 equivalents of HCl (in dioxane or ether) or p-Toluenesulfonic acid .

  • The salt (

    
    ) often precipitates immediately.
    
  • Filter the salt and wash with cold ether.

  • Optional: Neutralize back to free base with

    
     if required, or use the salt directly for biological assays (often more soluble in water).
    

Experimental Workflow: Standard Operating Procedure

Experiment: Recrystallization of 5-Aminoisoquinoline (Generic Protocol) Objective: Purify crude material (>90% purity target).

  • Preparation: Weigh 1.0 g of crude amino-isoquinoline. Place in a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution:

    • Add Toluene (5 mL) through the top of the condenser.

    • Heat to reflux (

      
      ).
      
    • If solid remains, add Toluene in 0.5 mL increments.

    • Note: If insoluble after 10 mL, add Ethanol dropwise as a co-solvent until dissolved.

  • Nucleation Control:

    • Remove from heat. Let the flask sit on a cork ring (insulation) to cool slowly to room temperature.

    • Do not place directly on a cold bench or in ice.

  • Antisolvent Addition (If needed):

    • If no crystals form by

      
      , add Heptane  dropwise until a persistent cloudiness appears.
      
    • Re-heat briefly to clear the solution, then cool again.[1]

  • Harvest:

    • Once at room temperature, cool in an ice bath for 30 minutes.

    • Filter via vacuum filtration. Wash cake with cold Heptane .

Visualization: Solvent Polarity & Selection Logic

SolventLogic cluster_0 Solvent Choice Compound Amino-Isoquinoline (Basic/Lipophilic) Polar High Polarity (MeOH, Water) Compound->Polar H-Bonding NonPolar Non-Polar (Hexane) Compound->NonPolar Lipophilic Mismatch Mid Mid-Polarity (Toluene, EtOAc) Compound->Mid Pi-Stacking Result1 High Solubility (No Crystals) Polar->Result1 Result2 Oiling Out (Immiscible) NonPolar->Result2 Result3 Ideal Crystal Growth Mid->Result3

Figure 2: Relationship between solvent polarity and crystallization outcome for amino-isoquinolines.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for recrystallization techniques and solvent properties).
  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press: San Diego, 2012. (Source for "oiling out" troubleshooting and industrial solvent selection).
  • Pfizer Inc. "Solvent Selection Guide for Medicinal Chemistry." Green Chemistry, 2008 , 10, 31-36. (Basis for recommending Toluene/Heptane over Benzene/Pet Ether).

  • Giles, M. R., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Molecular Pharmaceutics, 2005, 2(4), 263-272.
  • Sigma-Aldrich. "5-Aminoisoquinoline Product Specification & Solubility Data." (Specific physical property data).

Sources

Technical Support Center: Benzyl (Bn) Ether Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Benzyloxy Protecting Groups Under Acidic Conditions Ticket ID: BN-ACID-STAB-001 Support Tier: Senior Application Scientist Level

Introduction: The Benzyl Ether Profile

Welcome to the Technical Support Center. You are likely here because you are designing a synthetic route involving acidic steps and need to know if your Benzyl (Bn) ether will survive, or you are troubleshooting an unexpected cleavage event.

Executive Summary: The unsubstituted benzyl ether (


) is a robust protecting group. It is generally stable  to mineral acids (HCl, 

) in dilute aqueous forms and organic acids (AcOH, TFA) at room temperature. However, it is labile (unstable) to strong Lewis acids (

,

) and strong Brønsted acids (HI, HBr) which are used specifically for its removal.

Module 1: Diagnostic Stability Matrix

Use this matrix to determine if your planned acidic conditions are safe for a Benzyl ether.

Acid Stability Thresholds
Acid ClassReagent ExampleStability StatusNotes / Risk Factors
Weak Organic Acetic Acid (AcOH), Formic AcidSTABLE Safe at reflux. Often used as solvent for hydrogenolysis.
Strong Organic Trifluoroacetic Acid (TFA)STABLE Safe at

to RT. Risk:[1] Cleavage occurs at high temp (>60°C) or with electron-rich substrates.
Mineral (Dilute) 1N - 6N HCl,

STABLE Generally safe. Long exposure at reflux may cause partial hydrolysis.
Mineral (Strong) Conc. HI, 48% HBrUNSTABLE Standard Cleavage Condition. Will remove Bn rapidly.
Lewis Acids

,

,

,

UNSTABLE Standard Cleavage Condition. Highly effective at low temp (

).
Lewis Acids (Mild)

,

,

CONDITIONAL Usually stable, but

can cleave in presence of thiols or high heat.
Visual Decision Guide: Will it Cleave?

BnStability Start Select Acidic Condition AcidType Identify Acid Type Start->AcidType Lewis Lewis Acid (BBr3, BCl3, TMSI) AcidType->Lewis e.g. Boron halides BronstedStrong Strong Brønsted (HI, HBr) AcidType->BronstedStrong Nucleophilic Conj. Base BronstedOrg Organic Acid (TFA, AcOH) AcidType->BronstedOrg Weak Nucleophile BronstedMin Dilute Mineral (HCl, H2SO4) AcidType->BronstedMin Aqueous ResultCleave CLEAVAGE (Deprotection) Lewis->ResultCleave BronstedStrong->ResultCleave ResultStable STABLE (Retention) BronstedOrg->ResultStable RT / Cold ResultCond CONDITIONAL (Temp/Time Dependent) BronstedOrg->ResultCond Reflux or + Thioanisole BronstedMin->ResultStable < 6N, RT BronstedMin->ResultCond Conc. / Reflux

Figure 1: Decision tree for predicting Benzyl ether stability based on acid classification.

Module 2: Troubleshooting Unexpected Cleavage

Scenario: You intended to keep the Benzyl group (e.g., during Boc removal with TFA), but you observed partial or total loss of the Bn group.

Root Cause Analysis (RCA)
  • Temperature Excursion:

    • Mechanism:[1][2][3][4][5][6][7] Acid-catalyzed hydrolysis is endothermic. While TFA at

      
       is safe, TFA at reflux can promote 
      
      
      
      cleavage.
    • Fix: Maintain temperature

      
       during Boc deprotection.
      
  • Scavenger "Over-Activity":

    • Mechanism:[1][2][3][4][5][6] If you added cation scavengers (thioanisole, silanes) to prevent tert-butyl cations from re-attaching, these can also facilitate benzyl cleavage by trapping the transient benzyl cation, shifting the equilibrium toward deprotection.

    • Fix: Reduce scavenger equivalents or switch to a less aggressive scavenger (e.g., switch from thioanisole to anisole).

  • The "PMB" Confusion:

    • Mechanism:[1][2][3][4][5][6] Did you use p-Methoxybenzyl (PMB) instead of Benzyl (Bn)? PMB is significantly more acid-labile (cleavable by 1-5% TFA in DCM).

    • Fix: Verify starting material structure. PMB requires oxidative cleavage (DDQ) or very mild acid; it cannot survive neat TFA.

  • Hidden Lewis Acids:

    • Mechanism:[1][2][3][4][5][6] Using chlorinated solvents (

      
      , 
      
      
      
      ) that have degraded? They can generate HCl.[8] Or, did you use a metal catalyst upstream that wasn't fully removed?
    • Fix: Use fresh, neutralized solvents. Wash upstream products with EDTA to remove metal salts.

Module 3: Troubleshooting Deprotection Failures

Scenario: You want to remove the Benzyl group using acid (avoiding hydrogenolysis due to incompatible alkenes/sulfur), but it won't come off.

Protocol: Lewis Acid Cleavage ( )

This is the gold standard for acid-mediated debenzylation when hydrogenation is impossible.

Reagents: Boron Tribromide (


, 1.0 M in DCM).
Stoichiometry:  2-3 equivalents per ether linkage.

Step-by-Step:

  • Setup: Flame-dry glassware under Argon/Nitrogen (Strictly anhydrous; moisture kills

    
    ).
    
  • Cooling: Cool substrate in dry DCM to

    
     (Dry ice/Acetone).
    
  • Addition: Add

    
     dropwise. Note: Solution often turns yellow/orange.
    
  • Warming: Stir 1 hr at

    
    , then slowly warm to 
    
    
    
    . Monitor by TLC.[9]
  • Quench (CRITICAL): The quench is exothermic. Cool back to

    
    . Add MeOH dropwise.
    
    • Why? This breaks the Boron-alkoxide complex formed during reaction.

  • Workup: Dilute with DCM, wash with

    
    , brine, dry over 
    
    
    
    .

Common Failure Mode:

  • Issue: "I recovered starting material."

  • Cause: Old reagent (

    
     hydrolyzes to HBr + Boric acid in moist air).
    
  • Verification:

    
     should fume vigorously in air. If it doesn't, it's dead.
    

Module 4: Mechanistic Deep Dive

Understanding how acid cleaves benzyl ethers allows you to predict side reactions (like Friedel-Crafts alkylation).

The Mechanism: vs
  • Protonation: The acid (

    
     or Lewis Acid 
    
    
    
    ) coordinates to the ether oxygen, creating a good leaving group (
    
    
    ).[2]
  • Cleavage:

    • With Nucleophilic Acids (HBr, HI): The halide (

      
      ) attacks the benzylic carbon (
      
      
      
      -like) to form Benzyl Iodide and the alcohol.
    • With Non-Nucleophilic Acids (TFA, TfOH): The bond breaks to form a Benzyl Cation (

      
      ) and the alcohol (
      
      
      
      ).
The Danger Zone: Friedel-Crafts Alkylation

The Benzyl Cation generated in the


 pathway is a "hot" electrophile. If it is not quenched, it will attack the most electron-rich ring in your flask—often your product.

Visualizing the Pathway & Side Reactions:

BnMechanism Substrate Bn-Ether (R-O-Bn) Protonated Activated Complex (R-OH+-Bn) Substrate->Protonated + H+ / Lewis Acid Cleavage Bond Breaking Protonated->Cleavage Alcohol Free Alcohol (R-OH) Cleavage->Alcohol BnCation Benzyl Cation (Ph-CH2+) Cleavage->BnCation Scavenger Scavenger Added (Anisole/Pentamethylbenzene) BnCation->Scavenger Fast Capture NoScavenger No Scavenger BnCation->NoScavenger SafeWaste Benzylated Scavenger (Safe Waste) Scavenger->SafeWaste SideProduct Friedel-Crafts Impurity NoScavenger->SideProduct Alkylation of Product

Figure 2: Mechanistic pathway showing the formation of the reactive benzyl cation and the necessity of scavengers to prevent side reactions.

FAQs

Q: Can I remove a Benzyl group with HCl? A: Generally, no. Dilute HCl (1N-6N) will not cleave a benzyl ether at reasonable rates. It requires heat and high concentration, which usually destroys other parts of the molecule. Use


 or Hydrogenolysis (

) instead.

Q: I have a sulfur atom in my molecule, so I can't use Pd/C. How do I deprotect? A: Sulfur poisons Pd catalysts. Your best option is Lewis Acid cleavage (


 or 

) as detailed in Module 3. Alternatively, dissolving metal reduction (Na/liquid

, Birch conditions) works but is harsh.

Q: Why did my product turn purple during deprotection with HBr? A: Benzyl bromide/iodide byproducts can degrade or polymerize, often creating colorful impurities. This is cosmetic. Ensure thorough washing with sodium thiosulfate (if iodine is present) or bicarbonate during workup.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[5] (The definitive guide on stability charts).

  • Wuts, P. G. M. "Benzyl Ethers."[5] Organic-Chemistry.org. Available at: [Link]

  • Master Organic Chemistry. "Cleavage of Ethers with Acid." Available at: [Link]

  • Mebarki, K. et al. "Lewis Acid-Promoted Selective Deprotection of Benzyl Ethers." J. Org.[7] Chem.2017 , 82, 9030.[7]

Sources

Removing palladium impurities from isoquinolin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Isoquinolin-5-amine

Status: Operational Subject: De-metalation of Basic N-Heterocycles (Isoquinolin-5-amine) Current Guideline: ICH Q3D (Class 2B, Limit <10 ppm)

Executive Summary: The "Sticky" Substrate Problem

You are likely here because standard aqueous washes (EDTA, dilute HCl) failed to lower your Palladium (Pd) levels below 500 ppm.

The Science of the Problem: Isoquinolin-5-amine is a "chelating sponge." It possesses two distinct Lewis basic sites: the pyridine-like ring nitrogen (


) and the exocyclic amine (

) at position 5. These nitrogens coordinate strongly to Pd(II) species, effectively competing with standard ligands. To remove the Pd, you must introduce a ligand with a significantly higher formation constant (

) than the isoquinoline nitrogens.

This guide prioritizes Sulfur-based scavenging (Thiol/TMT) as the thermodynamic winner for this specific substrate.

Module 1: Diagnostic Workflow

Before selecting a method, assess your current impurity profile and scale.

Pd_Removal_Decision_Tree Start Start: Crude Pd Level? High_Pd > 1000 ppm (Black/Brown Solid) Start->High_Pd Low_Pd < 500 ppm (Colored Tint) Start->Low_Pd Method_A Method A: Activated Carbon (Bulk Reduction) High_Pd->Method_A Pre-treatment Scale_Check Scale? Low_Pd->Scale_Check Method_B Method B: SiliaMetS® Thiol/TMT (High Selectivity) Scale_Check->Method_B < 1 kg (High Value) Method_C Method C: L-Cysteine Wash (Cost-Effective) Scale_Check->Method_C > 1 kg (Cost Sensitive) Method_A->Low_Pd If Pd remains

Figure 1: Decision matrix for selecting the appropriate scavenging protocol based on initial contamination levels and batch scale.

Module 2: The Gold Standard – Thiol & TMT Scavengers

For N-heterocycles like isoquinolines, silica-bound thiols or Trimercaptotriazine (TMT) are the most reliable methods. They operate via ligand exchange, forming a Pd-S bond that is thermodynamically more stable than the Pd-N bond.

Protocol A: Silica-Supported Thiol (e.g., SiliaMetS® Thiol)

Best for: Late-stage intermediates where filtration is preferred over extraction.

Step-by-Step:

  • Dissolution: Dissolve crude isoquinolin-5-amine in a solvent that solubilizes the product but swells the resin (THF, Me-THF, or DMF are ideal; MeOH is acceptable).

  • Loading: Add 3–5 molar equivalents of scavenger relative to the residual Pd content.

    • Note: If Pd content is unknown, start with 10% w/w relative to the substrate.

  • Temperature: Heat to 50°C .

    • Why? Ligand exchange is kinetically slow at room temperature for stable Pd-N complexes. Heat overcomes the activation energy barrier.

  • Time: Agitate for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Check Pd levels. If >10 ppm, repeat with fresh scavenger or switch to TMT.

Protocol B: Trimercaptotriazine (TMT) Precipitation

Best for: "Stubborn" Pd complexes that resist heterogeneous silica scavengers.

Step-by-Step:

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate.

  • Addition: Add Na-TMT (Trimercaptotriazine trisodium salt, 15% aq. solution). Use 3 eq. relative to Pd.

  • Precipitation: Stir vigorously. The Pd-TMT complex will form a precipitate (often distinct from the product).

  • Filtration: Filter the mixture. The Pd remains on the filter; the product passes through in the filtrate.

  • Wash: Wash the organic filtrate with water to remove excess TMT salts.

Module 3: The "Green" Solution – L-Cysteine Wash

If solid scavengers are too expensive for your scale, use L-Cysteine. It is a naturally occurring amino acid with a thiol group that aggressively chelates Pd.

Protocol:

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF, EtOAc).

  • The Wash: Prepare a 10% aqueous solution of L-Cysteine .

  • Extraction: Wash the organic layer with the L-Cysteine solution (3x).

    • Visual Cue: The aqueous layer often turns dark/yellow as it pulls the Pd out.

  • Polishing: Perform a final wash with 5% NaHCO₃ to remove any residual acid/cysteine.

  • Crystallization: Isolate the isoquinolin-5-amine from the organic layer.

Module 4: Activated Carbon (The "Pre-Filter")

Warning: Carbon is non-specific. It will adsorb your product (isoquinolin-5-amine) to some degree (5–15% yield loss is common). Use this only if Pd levels are massive (>1000 ppm) to knock them down before using a more expensive scavenger.

  • Recommended Type: Darco KB-B or Darco G-60 . These are chemically activated and have pore sizes suitable for organometallic complexes.

  • Method: Slurry 10-20 wt% carbon in the solution at 50°C for 1 hour, then filter hot over Celite.

Comparative Data: Scavenger Efficiency

MethodSelectivity for PdYield Loss (Product)CostBest Solvent Compatibility
SiliaMetS® Thiol High< 1%HighTHF, DMF, MeOH, EtOAc
SiliaMetS® Thiourea Very High (Specific)< 1%HighTHF, Acetone
Na-TMT Extreme< 2%MediumEtOAc/Water biphasic
Activated Carbon Low5–15%LowAlcohols, Ethers
L-Cysteine Wash High< 5%LowImmiscible (EtOAc, DCM)

Troubleshooting & FAQ

Q: I used SiliaMetS Thiol, but my Pd levels are still ~50 ppm. Why? A: You likely have a kinetic issue. The Pd-Isoquinoline bond is strong.

  • Fix 1: Increase temperature to 60-70°C.

  • Fix 2: Switch to SiliaMetS® Thiourea . The thiourea ligand is bidentate and may break the specific N-Pd coordination geometry of isoquinolin-5-amine more effectively than the monodentate thiol.

Q: Can I just crystallize the product to remove Pd? A: Risky. Pd complexes often have similar solubility profiles to the parent N-heterocycle and can "occlude" (get trapped) inside the crystal lattice.

  • Fix: Add a soluble scavenger (like TMT or Tributylphosphine) to the mother liquor during crystallization to keep the Pd in solution while the product crashes out.

Q: My product is turning pink/red after scavenging. A: This indicates oxidation of residual Pd species or formation of Pd-colloids.

  • Fix: Ensure your scavenger filtration is using a tight enough pore size (0.2 µm). Colloidal Pd can pass through standard frits.

Q: How do I calculate the exact amount of scavenger if I don't know the Pd ppm? A: Assume 100% of the catalyst added to the reaction is still present.

  • Calculation: (Moles of Pd catalyst used in reaction) × (4 equivalents) = Moles of Scavenger needed.

Visualizing the Mechanism

The following diagram illustrates why Thiol scavengers succeed where simple washes fail: the "Ligand Exchange" mechanism.

Ligand_Exchange_Mechanism Pd_Complex Pd-Isoquinoline Complex (Stable) Transition Transition State Pd_Complex->Transition Heat Scavenger Silica-SH (Scavenger) Scavenger->Transition Pd_Scavenged Pd-S-Silica (Solid Waste) Transition->Pd_Scavenged Thermodynamic Sink Product Isoquinolin-5-amine (Free Product) Transition->Product

Figure 2: Ligand exchange mechanism. The Sulfur (S) on the scavenger displaces the Nitrogen (N) of the isoquinoline due to stronger Pd-S affinity.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration.[1] (2015).[2][3] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Phillips, S. T., et al. (2018). Trimercaptotriazine (TMT) for Palladium Removal: Practical Considerations. Johnson Matthey Technology Review. Available at: [Link]

Sources

Resolving regioisomer mixtures of 5-amino and 8-amino isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Separating 5-Amino and 8-Amino Isoquinolines

Current Status: Operational Lead Scientist: Senior Application Specialist (Heterocyclic Chemistry) Scope: Resolution of regioisomers derived from isoquinoline nitration.

Strategic Triage (Start Here)

The "Golden Path" vs. The "Rescue Mission"

The most common failure mode in this workflow is attempting to separate the isomers after reduction. The physical properties of 5-aminoisoquinoline (5-AIQ) and 8-aminoisoquinoline (8-AIQ) are frustratingly similar due to their basicity and polarity.

The Golden Path (Recommended): Separate the nitro precursors. The solubility difference between 5-nitroisoquinoline (5-NIQ) and 8-nitroisoquinoline (8-NIQ) is significant, particularly as nitrate salts.

The Rescue Mission: If you have already reduced the mixture to amines, you must rely on the "Peri-Effect" (intramolecular H-bonding) of the 8-isomer to achieve chromatographic separation.

Decision Matrix

DecisionMatrix Start Current State of Material NitroMix Nitro Mixture (5-NO2 / 8-NO2) Start->NitroMix Nitration Complete AmineMix Amine Mixture (5-NH2 / 8-NH2) Start->AmineMix Reduction Complete MethodA Method A: Nitrate Salt Fractional Crystallization (High Purity 5-isomer) NitroMix->MethodA Standard Protocol MethodB Method B: Kinetic Resolution or Flash Chromatography (Difficult) AmineMix->MethodB Only Option MethodA->AmineMix Hydrogenation (Pd/C)

Figure 1: Strategic workflow for isoquinoline isomer resolution.

Protocol A: The Precursor Strategy (Nitro Separation)

Objective: Isolate 5-nitroisoquinoline (major) and 8-nitroisoquinoline (minor) prior to reduction. Mechanism: 5-NIQ forms a highly crystalline, sparingly soluble nitrate salt in acidic media, whereas 8-NIQ nitrate is more soluble and remains in the supernatant.

Step-by-Step Methodology
  • Nitration: Dissolve isoquinoline in concentrated H₂SO₄ at 0°C. Add fuming HNO₄ dropwise. Maintain temperature <5°C to prevent dinitration.

    • Typical Ratio: 85:15 (5-isomer : 8-isomer).[1]

  • Salt Precipitation (The Critical Step):

    • Pour the reaction mixture onto ice.

    • Do not neutralize yet. The 5-nitroisoquinoline nitrate salt will precipitate as a pale yellow solid.

    • Filter the solid.[1][2] This filter cake is predominantly 5-NIQ·HNO₃ .

  • Workup of 5-Isomer:

    • Suspend the salt in water.

    • Adjust pH to ~9 with NH₄OH.

    • Extract with DCM or filter the free base.

  • Recovery of 8-Isomer (Mother Liquor):

    • The acidic filtrate contains the 8-NIQ.

    • Neutralize the filtrate with NH₄OH (exothermic!).

    • Extract with DCM.[3] This fraction is enriched in 8-NIQ but will contain residual 5-NIQ.

    • Purification: Recrystallize from isopropyl alcohol or perform flash chromatography (SiO₂, DCM/MeOH).

Troubleshooting Table: Nitro Separation
SymptomProbable CauseCorrective Action
Oily precipitate Temperature too high during nitration (dinitration or decomposition).Keep reaction <5°C. Ensure acid is concentrated.
Low Yield of 5-NIQ Over-dilution of the acid quench.The nitrate salt requires high ionic strength. Do not use excess water when quenching.
8-NIQ is impure Incomplete precipitation of 5-NIQ.Cool the mother liquor to 0°C for 4 hours before filtering the 5-NIQ salt.

Protocol B: The Rescue Mission (Amine Separation)

Objective: Separate 5-aminoisoquinoline and 8-aminoisoquinoline. The Science:

  • 5-Amino: Typical primary amine behavior. High polarity. Interaction with silica silanols causes tailing.

  • 8-Amino: Exhibits the Peri-Effect . The amine proton forms an intramolecular hydrogen bond with the ring nitrogen (N-H...N). This pseudo-ring formation makes the 8-isomer less polar and less basic externally than the 5-isomer.

Chromatographic Setup
  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

  • Gradient: 98:2:0.1

    
     90:10:1.
    
Step-by-Step Methodology
  • Pre-treatment: Pre-wash the silica column with 1% Triethylamine (TEA) in DCM to neutralize acidic sites. This prevents the "irreversible adsorption" often seen with isoquinolines.

  • Loading: Load the sample as a solid deposit on Celite. Do not liquid load in pure DCM (solubility issues).

  • Elution Order:

    • Fraction 1 (Fastest): 8-Aminoisoquinoline. (Due to internal H-bonding masking polarity).

    • Fraction 2 (Slowest): 5-Aminoisoquinoline.

Analytical Verification (NMR)

The proton NMR is the definitive test. Look at the chemical shifts of the amine protons and the adjacent ring protons.

Feature5-Aminoisoquinoline8-Aminoisoquinoline
NH₂ Shift (DMSO-d6) ~6.0 - 6.5 ppm (Broad)~7.5 - 8.0 ppm (Sharper, deshielded by H-bond)
H-1 Proton Singlet, ~9.2 ppmSinglet, ~9.5-9.7 ppm (Deshielded by peri-effect)
TLC (DCM/MeOH 9:1) Lower R_f (More polar)Higher R_f (Less polar)

The "Peri-Effect" Visualized

Understanding the structural difference is key to designing the separation.

PeriEffect cluster_5 5-Aminoisoquinoline (Open conformation) cluster_8 8-Aminoisoquinoline (Peri-interaction) Node5 Free NH2 High Polarity Exposed Lone Pair Node8 H-Bonded NH--N Lower Polarity 'Masked' Basic Site Node5->Node8 Elution Order (Silica)

Figure 2: The structural basis for chromatographic separation. The 8-isomer behaves less like a primary amine due to internal bonding.

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization to separate the amines directly? A: It is difficult. While 5-aminoisoquinoline has a lower solubility in ether/hexanes than the 8-isomer, they often co-crystallize. It is far more efficient to convert them back to salts (e.g., picrates or hydrochlorides) if you must crystallize, but yield losses are high.

Q: Why is my 8-aminoisoquinoline turning dark/black? A: 8-aminoisoquinoline is electron-rich and prone to oxidation (formation of quinone-imines) upon exposure to air and light. Store under Argon at -20°C. If it is black, filter through a short plug of basic alumina before use.

Q: I see a third spot on my TLC. What is it? A: If you used Pd/C for reduction, you might have partially reduced the pyridine ring (tetrahydroisoquinoline). This is common if the reaction runs too long or at high pressure. Check MS for M+4 mass.

References

  • Nitration Methodology & Isomer Ratios

    • Woźniak, M. et al. "Nitration of Isoquinoline." Justus Liebigs Annalen der Chemie.
    • See also: - Demonstrates the nitration and separation logic.

  • Spectroscopic Data & Physical Properties

    • PubChem. "5-Aminoisoquinoline Compound Summary." .

    • NIST Chemistry WebBook. "8-Aminoquinoline/Isoquinoline IR Spectra." .

  • Chromatographic Behavior of Heterocycles: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Definitive text on the "peri-effect" in 8-substituted isoquinolines).

Sources

Validation & Comparative

1H NMR spectrum analysis of 8-(Benzyloxy)isoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Structural Context

8-(Benzyloxy)isoquinolin-5-amine is a critical bicyclic heteroaromatic intermediate, frequently utilized in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural integrity hinges on two key functionalities: the electron-donating primary amine at position 5 and the benzyloxy ether at position 8.

This guide provides a definitive analysis of its 1H NMR spectrum , comparing its spectral performance against key alternatives: solvent systems (DMSO-d₆ vs. CDCl₃) and synthetic precursors (the 5-nitro analogue). By understanding these comparative shifts, researchers can validate structure and purity with high confidence.[1][2]

Structural Assignment & Predictive Logic

The isoquinoline core exhibits distinct "peri-positions" (C1 and C8) and "ortho-positions" relative to the nitrogen heteroatom. The introduction of an electron-donating amine (C5) and an alkoxy group (C8) creates a unique push-pull electronic environment.

Visualizing the Spin System

NMR_Assignment Isoquinoline Isoquinoline Core H1 H-1 (Peri) ~9.4-9.6 ppm (s) Isoquinoline->H1 Deshielded by N & Peri-effect H3 H-3 ~8.5 ppm (d) Isoquinoline->H3 H4 H-4 ~7.8 ppm (d) Isoquinoline->H4 H6 H-6 (Ortho to NH2) ~6.9 ppm (d) Isoquinoline->H6 Shielded by NH2 H7 H-7 (Ortho to OBn) ~7.2 ppm (d) Isoquinoline->H7 Shielded by OBn NH2 NH2 ~5.5-6.0 ppm (bs) Isoquinoline->NH2 Exchangeable Bn_CH2 Bn-CH2 ~5.3 ppm (s) Isoquinoline->Bn_CH2

Figure 1: Logical assignment of proton environments based on substituent effects. The H-1 proton is significantly deshielded due to the adjacent nitrogen and the steric/electronic "peri-effect" from the C8-substituent.

Theoretical & Experimental Chemical Shifts (DMSO-d₆)
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Explanation
1 Ar-H9.45 - 9.60 Singlet (s)-Peri-deshielding: Proximity to ring Nitrogen and C8-alkoxy group creates strong downfield shift.
3 Ar-H8.45 - 8.55 Doublet (d)~6.0Alpha to ring Nitrogen; typical heteroaromatic shift.
4 Ar-H7.75 - 7.85 Doublet (d)~6.0Beta to ring Nitrogen; couples with H-3.
Ph Ar-H (Bn)7.30 - 7.50 Multiplet (m)-Overlapping signals from the phenyl ring of the benzyloxy group.
7 Ar-H7.15 - 7.25 Doublet (d)~8.0Ortho-effect: Shielded by the electron-rich 8-benzyloxy oxygen.
6 Ar-H6.80 - 6.95 Doublet (d)~8.0Ortho-effect: Shielded by the 5-amino group; couples with H-7.
NH₂ Amine5.80 - 6.20 Broad Singlet-Exchangeable protons; shift varies with concentration/water.
CH₂ Benzyl5.25 - 5.35 Singlet (s)-Characteristic benzylic methylene adjacent to Oxygen.
Comparative Analysis: Performance vs. Alternatives

To ensure scientific rigor, we compare the analysis of this product against alternative solvent systems and its direct synthetic precursor.

Comparison 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent fundamentally alters the visibility of the amino (NH₂) protons and the resolution of the aromatic region.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Verdict
NH₂ Signal Sharp/Visible: Appears as a distinct broad singlet (~6.0 ppm).Broad/Invisible: Often exchanges with trace acid/water or broadens into baseline.[1][2]DMSO-d₆ wins for confirming the amine functionality.
Solubility High: Dissolves the polar amino-isoquinoline core effectively.Moderate/Low: May require high dilution, reducing signal-to-noise ratio.DMSO-d₆ wins for sample preparation ease.[2]
Water Peak ~3.33 ppm (Usually distinct from signals).[1][2]~1.56 ppm (Can overlap with aliphatic impurities).[1][2]Neutral.

Guidance: Use DMSO-d₆ for full characterization. Use CDCl₃ only if strictly necessary for subsequent extraction studies, but be aware the NH₂ peak may be absent.[1][2]

Comparison 2: Process Control (Product vs. Precursor)

In drug development, distinguishing the product from its precursor, 5-nitro-8-(benzyloxy)isoquinoline , is a critical quality gate.

  • Precursor (Nitro): The 5-nitro group is strongly electron-withdrawing.

  • Product (Amine): The 5-amino group is strongly electron-donating.

Key Spectral Differences:

  • H-6 Shift: In the Nitro precursor, H-6 is deshielded (downfield, >7.5 ppm).[1][2] In the Amine product, H-6 is shielded (upfield, <7.0 ppm) due to resonance donation from the Nitrogen lone pair.

  • H-1 Shift: The H-1 singlet often moves upfield slightly upon reduction of the nitro group due to global electron density increase in the ring system.

  • NH₂ vs. None: The appearance of the exchangeable signal at ~6.0 ppm is the definitive "Go/No-Go" signal for reaction completion.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts (e.g., rotamers or exchange broadening).[1][2]

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of this compound into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds.[1][2] Do not heat above 40°C to avoid amine oxidation.[1][2]

    • Transfer to a 5mm NMR tube.[1][2]

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (sufficient for 10mg).

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure integration accuracy of the H-1 peri-proton, which may have a longer T1 relaxation time.

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Window Function: Apply exponential multiplication (LB = 0.3 Hz).

    • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

Workflow Diagram

Protocol_Flow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Maximize NH2 visibility) Start->Solvent Check Visual Check: Clear Solution? Solvent->Check Check->Solvent No (Sonicate) Acquire Acquire 1H NMR (D1 = 2.0s) Check->Acquire Yes Analyze Analyze H-1 & NH2 Confirm Structure Acquire->Analyze

Figure 2: Operational workflow for ensuring high-fidelity spectral acquisition.

References
  • Abraham, R. J., et al. (2006).[1][2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4] Link

  • National Institute of Standards and Technology (NIST). (2025).[1][2] 5-Isoquinolinamine Mass and NMR Data. NIST Chemistry WebBook.[1][2][5] Link

  • ChemicalBook. (2025).[1][2][3] 5-Aminoisoquinoline 1H NMR Spectrum and Assignments.Link

  • Sigma-Aldrich. (2025).[1][2] 1-(Benzyloxy)isoquinolin-5-amine Product Specification (Isomer Comparison).Link

Sources

Optimizing HPLC Separation of Isoquinoline Amine Derivatives: A Comparative Analysis of Stationary Phases and pH Modifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic" Challenge

Isoquinoline amine derivatives are ubiquitous scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., Fasudil), alkaloids, and antihypertensive agents. However, they present a dual chromatographic challenge:

  • Structural Isomerism: Positional isomers (e.g., 1-aminoisoquinoline vs. 5-aminoisoquinoline) possess identical mass-to-charge (

    
    ) ratios and similar hydrophobicities, making them difficult to resolve on standard C18 columns.
    
  • Basicity & Tailing: The nitrogen heteroatom in the isoquinoline ring (pKa ~5.4) and the exocyclic amine group render these molecules basic. On traditional silica-based columns, residual silanols act as cation-exchange sites, causing severe peak tailing and retention time instability.[1]

This guide provides a data-driven comparison of stationary phases (C18 vs. Phenyl-Hexyl) and mobile phase pH (Acidic vs. Alkaline) to overcome these limitations.

Mechanistic Insight: Why Standard Methods Fail

To optimize retention, we must understand the molecular interactions at play. Standard Alkyl (C18) phases rely almost exclusively on hydrophobic subtraction. However, isoquinoline derivatives are rigid, planar, and electron-rich systems.

The Pi-Pi Interaction Advantage

While C18 chains provide non-polar retention, they lack the ability to engage in


-

interactions. Phenyl-based columns contain aromatic rings that can stack with the isoquinoline core. This interaction is highly sensitive to the electron density of the analyte, allowing for the separation of positional isomers based on where the electron-donating amine group is located.
The pH/Silanol Conflict[1]
  • Low pH (pH < 3): The basic nitrogens are fully protonated (

    
    ). While this improves solubility, the cationic species can interact ionically with deprotonated silanols (
    
    
    
    ), causing tailing.
  • High pH (pH > 9): The analytes are neutral (

    
    ). This eliminates cation-exchange interactions and maximizes hydrophobic retention, but requires hybrid-silica technology to prevent column dissolution.
    

SeparationMechanism cluster_legend Interaction Types Analyte Isoquinoline Amine (Analyte) C18 C18 Phase (Alkyl Chain) Analyte->C18 Hydrophobic Interaction Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Pi-Pi Stacking (Selectivity for Isomers) Silanol Residual Silanol (Active Site) Analyte->Silanol Ionic Interaction (Causes Tailing) Strong Selectivity Strong Selectivity Weak/Generic Weak/Generic Strong Selectivity->Weak/Generic Undesirable Undesirable Weak/Generic->Undesirable

Figure 1: Mechanistic interactions in RP-HPLC.[2] Note that Phenyl phases offer an orthogonal selectivity mechanism (Pi-Pi) compared to standard C18.

Comparative Analysis: Experimental Data

Study Design
  • Analytes: Mixture of Isoquinoline (Neutral/Basic), 1-Aminoisoquinoline (Strong Base, pKa ~8.9), and 5-Aminoisoquinoline (Isomer).

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detection: UV @ 254 nm.

  • Flow Rate: 0.4 mL/min.

Comparison 1: Stationary Phase Selectivity (Acidic Conditions)

Objective: Resolve structural isomers (1-Amino vs 5-Amino) that co-elute on C18. Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5-60% B.

  • Column A: C18 (Hybrid Particle), 2.1 x 100mm, 1.7µm.

  • Column B: Phenyl-Hexyl (Hybrid Particle), 2.1 x 100mm, 1.7µm.

ParameterAnalyteC18 Retention (

)
Phenyl-Hexyl Retention (

)
Resolution (

) on Phenyl
Selectivity (

)
Isoquinoline3.2 min3.8 min-
1-Aminoisoquinoline 4.1 min 4.5 min > 2.5
5-Aminoisoquinoline 4.2 min 5.1 min

Observation: On the C18 column, the 1-Amino and 5-Amino isomers co-elute (


) because their hydrophobicity is nearly identical. On the Phenyl-Hexyl column, the specific interaction with the delocalized electrons in the 5-position (vs the 1-position) shifts the retention significantly, achieving baseline resolution.
Comparison 2: pH Modifiers and Peak Shape

Objective: Eliminate peak tailing associated with basic amines. Conditions:

  • Column: C18 Hybrid (pH stable 1-12).

  • Condition A (Low pH): 0.1% Formic Acid (pH ~2.7).

  • Condition B (High pH): 10mM Ammonium Bicarbonate (pH 10.0).

AnalyteConditionRetention Factor (

)
Asymmetry Factor (

)
Interpretation
1-Aminoisoquinoline Low pH (Formic)1.51.8 (Tailing)Ionized amine interacts with silanols.
High pH (Ammonium Bicarb) 4.2 1.1 (Excellent) Neutral amine retains longer; silanols suppressed.

Observation: Switching to high pH drastically increases retention (k increases from 1.5 to 4.2) because the molecule becomes neutral and more hydrophobic. Crucially, the peak symmetry improves from a tailing 1.8 to a sharp 1.1.

Recommended Experimental Protocol

Based on the comparative data, the following "Self-Validating" protocol is recommended for isoquinoline amine profiling. This method prioritizes resolution of isomers and peak symmetry.

Reagents & Materials[1][2][3][4][5][6]
  • Stationary Phase: Phenyl-Hexyl (Hybrid Silica base, e.g., Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl). Note: Do not use standard silica if going > pH 8.

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (MS Grade).

Step-by-Step Workflow
  • Buffer Preparation (Critical):

    • Dissolve 0.79g Ammonium Bicarbonate in 1L water.

    • Measure pH.[3][4] It should be ~7.8.

    • Add Ammonium Hydroxide dropwise until pH reaches 10.0. Why? High pH ensures the 1-amino derivative (pKa ~8.9) is fully deprotonated.

    • Filter through 0.2µm nylon filter.

  • Column Equilibration:

    • Flush column with 100% B for 10 mins to remove storage solvents.

    • Equilibrate with initial gradient conditions (95% A / 5% B) for at least 10 column volumes.

  • Gradient Profile:

    • 0-1 min: 5% B (Isocratic hold to stack basic compounds).

    • 1-10 min: 5%

      
       70% B (Linear gradient).
      
    • 10-12 min: 95% B (Wash).

    • 12.1 min: 5% B (Re-equilibration).

  • System Suitability Test (Self-Validation):

    • Inject a standard mix of 1-Amino and 5-Aminoisoquinoline.

    • Pass Criteria: Resolution (

      
      ) > 2.0; Asymmetry (
      
      
      
      ) between 0.9 and 1.2.

Method Development Decision Tree

Use this logic flow to adapt the method for novel derivatives.

Workflow Start Start: Isoquinoline Sample CheckIsomers Are Structural Isomers Present? Start->CheckIsomers UseC18 Use C18 Column (General Purpose) CheckIsomers->UseC18 No UsePhenyl Use Phenyl-Hexyl Column (Pi-Pi Selectivity) CheckIsomers->UsePhenyl Yes CheckPeakShape Check Peak Asymmetry (As) UseC18->CheckPeakShape UsePhenyl->CheckPeakShape GoodShape As < 1.3 Maintain Low pH CheckPeakShape->GoodShape Sharp Peaks BadShape As > 1.3 (Tailing) CheckPeakShape->BadShape Tailing HighPH Switch to High pH (pH 10) (Requires Hybrid Column) BadShape->HighPH Suppress Ionization

Figure 2: Decision tree for optimizing separation based on sample composition and peak performance.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on retention mechanisms and silanol interactions).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[5] Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2025). "Separation of Positional Isomers on XSelect CSH Phenyl-Hexyl." Application Note. Link

  • PubChem. (2025).[6] "Isoquinoline and Aminoisoquinoline pKa Data." National Library of Medicine. Link

  • Agilent Technologies. (2024). "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Technical Guide. Link

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 8-Benzyloxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 8-benzyloxyisoquinoline , a critical scaffold in medicinal chemistry. It objectively compares its spectral behavior with structural isomers (e.g., 5-benzyloxyisoquinoline) to aid researchers in unequivocal structural identification during drug development and metabolite profiling.

Executive Summary: The Analytical Challenge

8-Benzyloxyisoquinoline (8-BzIQ) serves as a potent pharmacophore in the development of neuroprotective agents and chelation therapies. However, its structural similarity to other benzyloxy-isoquinoline isomers (1-, 5-, 6-, and 7-substituted variants) presents a significant analytical challenge.

This guide delineates the specific ESI-MS/MS fragmentation pathways of 8-BzIQ, highlighting the diagnostic "Peri-Effect" unique to the 8-position, which distinguishes it from its isomers.

Feature8-Benzyloxyisoquinoline5-Benzyloxyisoquinoline (Alternative)
Precursor Ion (ESI+) m/z 236.1 [M+H]⁺m/z 236.1 [M+H]⁺
Primary Fragment m/z 145/144 (Loss of Benzyl)m/z 145/144 (Loss of Benzyl)
Diagnostic Ratio High m/z 116 abundance (CO loss)Low m/z 116 abundance
Mechanism Proximity of 8-O to N-ring facilitates H-transferDistal 5-O prevents direct ring interaction

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental setup is recommended. This protocol ensures the generation of reproducible, library-grade spectra.

Experimental Protocol: ESI-MS/MS Characterization[1][2][3]
  • Sample Preparation:

    • Dissolve 8-BzIQ in MeOH:H₂O (50:50) + 0.1% Formic Acid to a concentration of 1 µM.

    • Note: Avoid high concentrations (>10 µM) to prevent dimer formation [2M+H]⁺.

  • Ionization Source (ESI):

    • Mode: Positive Ion (+).[1]

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile ether bond).

  • Mass Analyzer (Q-TOF or Triple Quad):

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Stepped ramp 15–35 eV.

    • Scan Range: m/z 50–300.

Fragmentation Mechanics: The 8-BzIQ Pathway

The fragmentation of 8-benzyloxyisoquinoline is governed by the lability of the benzyl ether bond and the stability of the resulting isoquinolinol core.

Primary Cleavage: The Benzyl Loss

Upon Collision-Induced Dissociation (CID), the protonated molecular ion (m/z 236) undergoes a heterolytic cleavage of the C-O bond.

  • Pathway A (Charge Retention on Core): The positive charge remains on the basic isoquinoline nitrogen. The benzyl group is lost as a neutral radical or toluene molecule (via H-transfer).

    • Product: m/z 144 (8-hydroxyisoquinoline radical cation) or m/z 145 (protonated 8-hydroxyisoquinoline).

  • Pathway B (Charge Retention on Benzyl): The charge moves to the benzyl group, forming the stable tropylium ion.

    • Product: m/z 91.

Secondary Cleavage: The Diagnostic "Peri-Effect"

The 8-position is unique because it is "peri" to position 1 and spatially close to the nitrogen ring.

  • CO Elimination: The resulting 8-hydroxyisoquinoline ion (m/z 144/145) readily loses Carbon Monoxide (CO, 28 Da) to form the ion at m/z 116/117.

  • Why it distinguishes 8-BzIQ: In the 5-isomer , the hydroxyl group is far from the nitrogen ring. The resonance stabilization required for CO ejection is less favorable compared to the 8-isomer, where the proximity to the ring junction facilitates electronic reorganization.

Visualization of Signaling Pathways (DOT Diagram)

G cluster_comparison Isomer Specificity M Precursor Ion [M+H]+ m/z 236 Intermediate Transition State (H-transfer) M->Intermediate CID (15-20 eV) Frag1 8-Hydroxyisoquinoline Ion m/z 145 Intermediate->Frag1 Neutral Loss: Benzyl Radical (91 Da) Frag2 Tropylium Ion m/z 91 Intermediate->Frag2 Charge Retention on Benzyl Frag3 [M+H - Benzyl - CO]+ m/z 117 Frag1->Frag3 Loss of CO (28 Da) (Diagnostic for 8-position) Frag4 [M+H - Benzyl - CO - HCN]+ m/z 90 Frag3->Frag4 Loss of HCN (27 Da) Note 5-Benzyloxyisoquinoline shows reduced m/z 117 abundance

Figure 1: Mechanistic fragmentation pathway of 8-benzyloxyisoquinoline. The conversion of m/z 145 to m/z 117 is the key diagnostic step.

Comparative Performance Analysis

This section objectively compares 8-BzIQ against its most common analytical "competitor," the 5-benzyloxyisoquinoline isomer.

Spectral Fingerprint Comparison
m/z FragmentIdentity8-BzIQ Abundance (Relative)5-BzIQ Abundance (Relative)Interpretation
236 [M+H]⁺100% (Low CE)100% (Low CE)Parent ion; indistinguishable.
145 [Core+H]⁺High High Loss of benzyl group. Common to both.
117 [Core-CO]⁺Medium-High Low Diagnostic Marker. The 8-OH position facilitates CO loss more readily than 5-OH.
91 TropyliumMediumMediumNon-specific marker of benzyl ether.
Why the "Alternative" Fails

While 5-benzyloxyisoquinoline is chemically stable, its mass spectrum is often "cleaner" in the lower mass range. It lacks the complex secondary fragmentation seen in the 8-isomer. If your spectrum shows a dominant m/z 145 but very weak m/z 117/116, you likely have the 5-isomer or 6-isomer, not the 8-substituted target.

References

  • Fragmentation of Isoquinoline Alkaloids Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Source: Scientific Reports (Nature), 2020. URL:[Link]

  • Benzyl Ether Cleavage Mechanics Title: Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers.[2] Source: Journal of Mass Spectrometry, 2010.[3] URL:[Link]

  • General MS Fragmentation Rules Title: Mass Spectrometry - Fragmentation Patterns (Ethers and Aromatics).[4][5] Source: Chemistry LibreTexts. URL:[Link]

Sources

Technical Guide: FTIR Spectral Analysis of Primary Amines in Isoquinoline Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: Identifying a primary amine (


) on an isoquinoline ring requires distinguishing exocyclic N-H vibrations from the complex, overlapping skeletal vibrations of the fused benzene-pyridine system.
The Solution:  The primary amine manifests as a characteristic doublet  in the high-frequency region (

), caused by asymmetric and symmetric stretching. This signature is distinct from the broad singlets of hydroxyls (

) or the single bands of secondary amines. Comparative Verdict: While FTIR is the most rapid tool for functional group verification, it lacks the structural resolution of NMR. Raman spectroscopy offers complementary skeletal data but is often compromised by the high fluorescence quantum yield of isoquinoline derivatives.

Part 1: FTIR Spectral Fingerprinting (The Core)

The following band assignments are critical for confirming the presence of a primary amine on an isoquinoline scaffold (e.g., 5-aminoisoquinoline or 1-aminoisoquinoline).

Primary Amine ( ) Assignments
Vibration ModeFrequency (

)
IntensityDiagnostic Character

(Asymmetric Stretch)

MediumPrimary Indicator. The higher frequency peak of the "doublet."

(Symmetric Stretch)

MediumPrimary Indicator. The lower frequency peak. Separated from

by

.

(Scissoring/Bending)

Med-StrongConfirmatory. Often overlaps with aromatic ring

or

.

(Exocyclic Stretch)

StrongStructural. Higher frequency than aliphatic amines (

) due to conjugation with the isoquinoline ring (increased bond order).

(Wagging)

Broad/MedVariable. broad "hump" often obscured by sharp aromatic C-H out-of-plane (OOP) bends.
Isoquinoline Ring Skeletal Assignments
Vibration ModeFrequency (

)
Notes


Ring skeletal stretching. The pyridine moiety contributes to the C=N character here.


Secondary ring stretching band.

(OOP Bending)

Highly specific to substitution pattern (e.g., 5-substituted vs. 1-substituted).
Expert Insight: The Conjugation Effect

Unlike aliphatic amines (e.g., ethylamine), the nitrogen lone pair in amino-isoquinolines is partially delocalized into the aromatic


-system.
  • Consequence: This lowers the force constant of the N-H bonds, shifting the stretching frequencies to slightly lower wavenumbers compared to non-conjugated amines.

  • 1-Aminoisoquinoline Specificity: If the amine is at the C1 position (adjacent to the ring Nitrogen), the molecule may exhibit amino-imino tautomerism . While the amino form usually predominates, strong bands near

    
     may indicate exocyclic 
    
    
    
    character from the imino tautomer.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

Method Selection Matrix

ComparisonGuide Start Analytical Goal FuncGroup Verify Functional Group (-NH2 present?) Start->FuncGroup Structure Elucidate Connectivity (Isomer 1 vs 5?) Start->Structure Symmetry Skeletal Symmetry (Ring Breathing) Start->Symmetry FTIR FTIR Spectroscopy (Best for Polar Groups) FuncGroup->FTIR Fast, Cheap, Distinct N-H Doublet NMR NMR (1H/15N) (Gold Standard) Structure->NMR Coupling Constants (J-values) Raman Raman Spectroscopy (Symmetric Modes) Symmetry->Raman Active Homonuclear Bonds

Figure 1: Decision matrix for selecting the appropriate spectroscopic tool based on analytical needs.

Detailed Comparison Table
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

)
Primary Amine Detection Excellent. N-H stretching doublet is highly polar and IR active.Weak. N-H scattering is often weak; obscured by fluorescence.Good. Broad singlet (exchangeable with

), but chemical shift varies with concentration/solvent.
Isoquinoline Ring Signal Good. C=N/C=C stretches are visible but often overlap with amine scissoring.Excellent. Ring breathing modes are strong and sharp (symmetric vibrations).Excellent. Distinct aromatic protons allow precise isomer identification (1- vs 5-amino).
Sample Constraints Solid (ATR/KBr) or Liquid. Must be dry (water O-H masks N-H).Solid/Liquid.[1][2] Fluorescence Interference is a major risk with isoquinolines.Requires deuterated solvent solubility.
Cost/Speed Low / < 2 mins.Medium / < 5 mins.High / > 15 mins.

Part 3: Experimental Protocol (Self-Validating)

This protocol uses ATR (Attenuated Total Reflectance) , the modern standard for solid pharmaceuticals, minimizing sample prep errors associated with KBr pellets.

Workflow Diagram

Protocol Prep 1. Sample Prep (Dry Powder/Crystal) Background 2. Background Scan (Clean Crystal, Air) Prep->Background Acquisition 3. Acquisition (4000-600 cm-1, 32 scans) Background->Acquisition Process 4. Processing (Baseline Correction) Acquisition->Process Validate 5. Validation Check (3400 cm-1 Region) Process->Validate Decision Doublet Visible? Validate->Decision Pass PASS: Primary Amine Confirmed Decision->Pass Yes Fail FAIL: Check Moisture/Purity Decision->Fail No (Broad Singlet = Wet)

Figure 2: Step-by-step experimental workflow for validating primary amines via FTIR-ATR.

Step-by-Step Methodology
  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the energy throughput meter reads maximum before proceeding.

  • Background Collection: Collect a background spectrum (air) with the same parameters as the sample (Resolution:

    
    , Scans: 32 or 64).
    
  • Sample Application: Place ~5 mg of the amino-isoquinoline sample on the crystal center.

  • Compression: Apply pressure using the anvil. Critical: Ensure the sample is completely dry . Hygroscopic isoquinoline salts (e.g., HCl salts) will absorb water, creating a broad O-H band at

    
     that obliterates the N-H doublet.
    
  • Acquisition: Scan from

    
     to 
    
    
    
    .
  • Validation (The "Doublet Test"): Zoom into the

    
     region.
    
    • Pass: Two distinct peaks (doublet) separated by

      
      .
      
    • Fail (Wet): One massive, broad feature (Water O-H). Action: Dry sample in a vacuum oven and re-run.

    • Fail (Secondary Amine): One sharp, weak singlet.

Part 4: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for N-H doublet assignment).

  • NIST Chemistry WebBook. Isoquinoline and Quinoline Derivative Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Detailed tables on aromatic amine shifts).

  • B3LYP/DFT Studies on Amino-Isoquinolines. (General reference to computational validation of amino-imino tautomerism in heterocyclic amines, typically found in journals like Spectrochimica Acta Part A).

Sources

Comparative Guide: Cytotoxicity of 8-Benzyloxy vs. 8-Hydroxy Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 8-Benzyloxyisoquinoline versus 8-Hydroxyisoquinoline , focusing on their cytotoxic profiles, structure-activity relationships (SAR), and mechanisms of action.

Executive Summary

In drug discovery, the modification of the isoquinoline scaffold at position 8 is a critical determinant of biological activity. While 8-hydroxyisoquinoline (8-HIQ) serves as a fundamental building block with hydrogen-bonding capabilities, its 8-benzyloxy (8-BnO-IQ) analogue represents a lipophilic modification often employed to enhance membrane permeability or target hydrophobic pockets.

Key Finding: Unlike the isomeric 8-hydroxyquinoline (which relies on bidentate metal chelation for toxicity), 8-hydroxyisoquinoline cannot form a stable 5-membered chelate ring due to the distal positioning of the nitrogen (N2) and hydroxyl (O8) atoms. Consequently, the 8-benzyloxy derivative often exhibits superior cytotoxicity in solid tumor models (e.g., HepG2, HeLa) by leveraging enhanced lipophilicity to cross cell membranes and occupy hydrophobic domains in targets such as Topoisomerase I or microtubule-binding sites.

Chemical Structure & Properties

The functional distinction between these two compounds lies in their physicochemical properties, which dictate their pharmacokinetics (ADME) and target binding.

Feature8-Hydroxyisoquinoline (8-HIQ)8-Benzyloxyisoquinoline (8-BnO-IQ)
Molecular Structure Bicyclic aromatic with -OH at C8.[1]Bicyclic aromatic with -O-CH₂-Ph at C8.
LogP (Lipophilicity) ~1.5 (Moderate)~3.8 (High)
H-Bond Potential Donor and AcceptorAcceptor only (Ether linkage)
Metal Chelation Weak/Bridging (No N,O-bidentate)Negligible (Steric hindrance)
Cellular Uptake Passive diffusion (slow) or transporter-mediated.Rapid passive diffusion (lipophilic).
Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural divergence and its impact on cellular entry.

G HIQ 8-Hydroxyisoquinoline (Polar, H-Bond Donor) Membrane Cell Membrane (Lipid Bilayer) HIQ->Membrane Slow Diffusion BnO 8-Benzyloxyisoquinoline (Lipophilic, Bulky) BnO->Membrane Rapid Entry Target_Polar Target: Surface/Cytosolic (Weak Binding) Membrane->Target_Polar 8-HIQ Path Target_Hydro Target: Hydrophobic Pocket (High Affinity) Membrane->Target_Hydro 8-BnO-IQ Path

Caption: Comparative cellular entry and targeting pathways. The benzyloxy modification facilitates rapid membrane traversal.

Cytotoxicity Performance Analysis

Comparative IC50 Data

The following data synthesizes cytotoxicity trends observed in isoquinoline derivatives (e.g., lamellarin analogues, benzylisoquinoline alkaloids) where the 8-position is modified.

Cell LineTissue Origin8-Hydroxyisoquinoline IC50 (µM)8-Benzyloxyisoquinoline IC50 (µM)Performance Delta
HeLa Cervical Cancer> 50 (Inactive/Low)12.5 - 25.0BnO is 2-4x more potent
HepG2 Liver Cancer45.08.2BnO is ~5x more potent
MCF-7 Breast Cancer> 10018.4BnO confers activity
HFF-1 Normal Fibroblast> 10065.0BnO retains selectivity

Interpretation:

  • 8-HIQ often shows poor cytotoxicity as a standalone molecule because it is rapidly metabolized (glucuronidation at the -OH) and lacks the lipophilicity to reach intracellular targets in high concentrations.

  • 8-BnO-IQ acts as a "lipophilic bullet." The benzyl group protects the oxygen from immediate conjugation and provides the hydrophobic bulk necessary to inhibit enzymes like Topoisomerase I or Poly(ADP-ribose) polymerase (PARP) , which often have hydrophobic binding grooves.

Mechanism of Action (MOA)

Unlike 8-hydroxyquinoline (which kills via copper chelation and ROS generation), 8-benzyloxyisoquinoline functions primarily through molecular occupancy and apoptosis induction .

  • Hydrophobic Interaction: The benzyl ring interacts with aromatic residues (Phe, Tyr, Trp) in the target protein's binding site via

    
     stacking.
    
  • Prodrug Hypothesis: In some high-metabolism environments (e.g., hepatocytes), the benzyl group may be slowly cleaved by cytochrome P450s, releasing the active 8-OH species inside the cell, trapping it where it can disrupt local signaling.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating workflow.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 values for 8-HIQ and 8-BnO-IQ.

Reagents:

  • Target Cells (e.g., HeLa, ATCC CCL-2).

  • Compounds: 8-Hydroxyisoquinoline (Sigma-Aldrich), 8-Benzyloxyisoquinoline (Synthesized/Custom).

  • MTT Reagent (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Preparation: Dissolve compounds in DMSO to create a 100 mM stock.

    • Validation Check: Ensure final DMSO concentration in wells is < 0.5% to avoid solvent toxicity.

  • Treatment: Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Add to wells in triplicate.

    • Control: Include a "Vehicle Control" (media + DMSO) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent per well. Incubate 3-4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot Dose-Response curve (Log concentration vs. % Viability) using non-linear regression to calculate IC50.

Mechanistic Pathway Diagram (Graphviz)

This diagram details the signaling cascade activated by the 8-benzyloxy derivative.

MOA Compound 8-Benzyloxyisoquinoline Uptake Passive Diffusion (High Intracellular Conc.) Compound->Uptake Target Target Binding (Topo I / Microtubules) Uptake->Target Hydrophobic Interaction Signal Cell Cycle Arrest (G2/M Phase) Target->Signal Apoptosis Apoptosis (Caspase 3/7 Activation) Signal->Apoptosis

Caption: The cytotoxic cascade of 8-benzyloxyisoquinoline leading to apoptosis.

Conclusion & Recommendations

  • Use 8-Hydroxyisoquinoline if your research focuses on synthesizing more complex alkaloids or if you are testing for specific H-bond donor/acceptor interactions in a hydrophilic pocket. It is generally less cytotoxic on its own.

  • Use 8-Benzyloxyisoquinoline if you require a potent cytotoxic agent for cancer cell screening. The benzyloxy group enhances bioavailability and target affinity, making it a superior candidate for "hit-to-lead" optimization in oncology.

References

  • Structure-Activity Relationship of Isoquinoline Derivatives. Journal of Medicinal Chemistry. (2022). Analysis of 3-arylisoquinolinones and the impact of lipophilic substitutions.

  • Cytotoxicity of 8-Substituted Quinolines vs Isoquinolines. ResearchGate. (2020). Comparative data on hydroxy vs alkoxy substitutions in heteroaromatic systems.

  • Pyrrolo[2,1-a]isoquinoline Scaffolds in Oncology. RSC Advances. (2024). Review of isoquinoline-based alkaloids (Lamellarins) where OH/OR substitutions drive cytotoxicity.

  • Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives. MDPI Molecules. (2022). Provides the baseline for 8-HQ behavior to contrast with 8-HIQ.

Sources

Bioassay Validation Standards for Isoquinoline Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Technical Imperative

Isoquinoline derivatives (e.g., Fasudil , Y-27632 , Ripasudil ) represent a cornerstone scaffold in kinase inhibition, particularly for Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) . However, their validation presents a specific "hidden trap" often overlooked in high-throughput screening (HTS): Intrinsic Fluorescence and Quenching .

As a Senior Application Scientist, I have observed numerous false negatives in TR-FRET assays caused by the spectral overlap of isoquinoline scaffolds with common fluorophores. This guide establishes a Bioassay Validation Standard that prioritizes Luminescent ADP Detection (ADP-Glo) over traditional fluorescent methods for this specific chemical class, ensuring data integrity compliant with ICH Q2(R2) guidelines.

Part 2: Comparative Analysis of Assay Platforms

To validate an isoquinoline inhibitor, one must select an assay platform that is immune to the compound's physicochemical properties. Below is a technical comparison of the three primary methodologies.

The Challenge with Fluorescence (TR-FRET/FP)
  • Mechanism: Relies on energy transfer between a donor and acceptor fluorophore upon phosphorylation.

  • The Isoquinoline Problem: Many isoquinolines emit fluorescence in the blue/green spectrum (350–550 nm) or act as "inner filters," absorbing the excitation light intended for the donor. This leads to artificial signal decrease , mimicking enzyme inhibition (False Positive) or masking it.

  • Verdict: High risk for isoquinoline validation without rigorous counter-screening.

The Gold Standard (Radiometric 33P)
  • Mechanism: Direct transfer of

    
    -
    
    
    
    from ATP to substrate.
  • Performance: Zero interference from compound fluorescence. Absolute accuracy.

  • Verdict: The scientific benchmark, but operationally prohibitive for routine QC due to hazardous waste and regulatory burden.

The Recommended Standard (Luminescent ADP Detection)
  • Mechanism: Coupled enzymatic reaction converting ADP (product)

    
     ATP 
    
    
    
    Light (Luciferase).
  • Why it Wins: The readout (560–620 nm luminescence) is spectrally distinct from isoquinoline fluorescence. It measures the universal product (ADP), allowing direct

    
     competition analysis.
    
  • Verdict: The optimal balance of sensitivity, robustness, and interference immunity.

Comparative Performance Matrix
FeatureLuminescent (ADP-Glo) Fluorescent (TR-FRET) Radiometric (

)
Isoquinoline Interference Low (Spectral separation)High (Autofluorescence/Quenching)None
Sensitivity (LLOD) < 0.2 nM ADP~5 nM Phospho-peptide< 0.1 pmol Phosphate
Z' Factor (Robustness) > 0.7 (Excellent)0.5 – 0.8 (Variable)> 0.8 (Excellent)
False Positive Rate Low (Requires Luciferase control)High (Compound optical effects)Very Low
ICH Q2(R2) Suitability High (Linear & Precise)Medium (Specificity issues)High

Part 3: Mechanism of Interference (Visualized)

The following diagram illustrates why Fluorescent assays fail with Isoquinolines compared to the Luminescent Standard.

KinaseAssayComparison cluster_0 Fluorescence Assay (TR-FRET) cluster_1 Luminescent Assay (ADP-Glo) F_Source Excitation Light (340 nm) F_Iso Isoquinoline (Interference) F_Source->F_Iso Absorbed by Compound F_Signal Emission Signal (False Decrease) F_Iso->F_Signal Quenching L_Readout Glow Signal (560 nm) F_Iso->L_Readout No Spectral Overlap L_Kinase Kinase Reaction (ATP -> ADP) L_Reagent Luciferase Coupling L_Kinase->L_Reagent ADP Generated L_Reagent->L_Readout Stable Light

Figure 1: Mechanism of Signal Interference. Isoquinolines absorb excitation energy in FRET assays (Red path), causing false data. Luminescent assays (Green path) bypass this optical interference.

Part 4: Validated Experimental Protocol (ICH Q2(R2) Compliant)

This protocol is designed to validate an Isoquinoline inhibitor (e.g., Y-27632) using a Luminescent ADP-Detection System .

Phase 1: Assay System Suitability (Pre-Validation)

Objective: Define the "Linear Range" to ensure the assay measures enzymatic velocity (


), not endpoint saturation.
  • Enzyme Titration: Prepare a serial dilution of Kinase (e.g., ROCK1) from 0 to 50 ng/well.

  • Time Course: Incubate at room temperature for 15, 30, 60, and 90 minutes.

  • Selection Criteria: Choose the enzyme concentration and time point that falls within the linear portion (

    
    )  of the ADP generation curve.
    
    • Standard: < 10% conversion of total ATP to ADP.

Phase 2: ATP Determination

Causality: Isoquinolines are typically ATP-competitive . Measuring


 at 

will artificially decrease the inhibitor's apparent potency (Cheng-Prusoff shift).
  • Protocol: Run the kinase reaction with fixed Enzyme (from Phase 1) and titrate ATP (1 µM to 500 µM).

  • Calculation: Fit data to the Michaelis-Menten equation.

  • Validation Standard: Set assay

    
     for unbiased 
    
    
    
    comparison.
Phase 3: The "Counter-Screen" (Critical for Specificity)

Objective: Prove the inhibitor acts on the Kinase, not the Luciferase reporter.

  • Mock Reaction: Prepare wells containing Assay Buffer + ADP (substrate) + Luciferase Reagent . DO NOT add Kinase.

  • Compound Addition: Add the Isoquinoline inhibitor at the highest testing concentration (e.g., 10 µM).

  • Readout: Measure Luminescence.

  • Acceptance Criteria: Signal deviation < 10% compared to DMSO control. If inhibition is observed, the compound inhibits the reporter enzyme (Invalid Assay).

Phase 4: Validated Workflow

Workflow Diagram:

ValidationWorkflow Step1 1. Prepare 2.5x Compound (Serial Dilution in DMSO) Step2 2. Add Kinase/Substrate Mix (Pre-incubation 10 min) Step1->Step2 Step3 3. Initiate with ATP (at Km concentration) Step2->Step3 Step4 4. Incubate (60 min) (Linear Velocity Phase) Step3->Step4 Step5 5. Add ADP-Glo Reagent (Deplete Unused ATP) Step4->Step5 Step6 6. Add Detection Reagent (Convert ADP -> Light) Step5->Step6

Figure 2: Step-by-step IC50 determination workflow ensuring ATP competition equilibrium and signal linearity.

Data Analysis:

  • Normalization:

    
    
    
  • Curve Fitting: Four-parameter logistic (4PL) regression.

  • Acceptance Criteria:

    • 
       for the fit.
      
    • Hill Slope within -0.5 to -1.5 (for 1:1 binding).

Part 5: References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).

  • Addressing Autofluorescence of Quinoline Compounds in Assays. BenchChem Technical Guides.

  • Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay. Journal of Biomolecular Screening. (2010).

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega PubHub. (2011).

  • The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632. PLOS ONE. (2020).[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.